Product packaging for Zirconium hydride(Cat. No.:CAS No. 7704-99-6)

Zirconium hydride

Cat. No.: B080041
CAS No.: 7704-99-6
M. Wt: 95.26 g/mol
InChI Key: GFIPDUIYDSZOIA-UHFFFAOYSA-N
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Description

Significance in Materials Science and Engineering

Zirconium hydride (ZrHₓ) is a versatile material whose properties can be tailored by controlling the hydrogen content. wikipedia.org This ability to manipulate its characteristics, such as hardness, ductility, and tensile strength, makes it a valuable component in numerous advanced applications. wikipedia.org An increase in hydrogen content generally leads to a harder and stronger material, albeit with reduced ductility compared to pure zirconium. wikipedia.org

The primary applications and areas of significance for this compound in materials science and engineering include:

Nuclear Engineering: this compound is a critical material in the nuclear industry, primarily used as a neutron moderator in thermal-spectrum nuclear reactors. researchgate.netornl.gov Its high hydrogen density, which can be greater than that of liquid hydrogen, allows for the effective slowing down of fast neutrons, making nuclear reactions more efficient. americanelements.comtaylorandfrancis.com This property enables the use of low-enriched uranium fuel and facilitates the design of smaller, more compact reactor cores. taylorandfrancis.comresearchgate.net Notable examples of reactors utilizing this compound moderators include the TRIGA (Training, Research, Isotopes, General Atomics) research reactors and the former Soviet TOPAZ reactors. ornl.gov Furthermore, this compound's low neutron absorption cross-section and high thermal stability contribute to its suitability for these high-temperature applications. ornl.govwikipedia.org However, the formation of this compound in the Zircaloy cladding of fuel rods in water-cooled reactors is a significant consideration, as it can lead to embrittlement and mechanical degradation of the cladding material. wikipedia.orggoogle.comresearchgate.net

Pyrotechnics and Propellants: In the field of pyrotechnics, this compound powder serves as a fuel in various compositions, including high-energy igniters and fuses. wikipedia.orgnih.gov Its inclusion in specialty pyrotechnics and rocket propellants can increase the propellant density and energy value. osti.gov

Powder Metallurgy: this compound is employed in powder metallurgy as a hydrogenation catalyst, a reducing agent, and a foaming agent for the production of metal foams. wikipedia.orgresearchgate.net

Vacuum and Sealing Technologies: Due to its ability to absorb residual gases, this compound acts as a "getter" in vacuum tubes and other vacuum systems, helping to maintain a high vacuum. wikipedia.orgnih.gov It is also used to create seals between metals and ceramics; when a mixture containing this compound powder is heated, the decomposing hydride releases hydrogen that cleans the surrounding surfaces, allowing the molten metal to form a strong seal. wikipedia.org

Hydrogen Storage: The capacity of this compound to reversibly absorb and release hydrogen makes it a candidate material for hydrogen storage applications, which are crucial for the advancement of a hydrogen-based economy. americanelements.com

The various phases of this compound, conventionally labeled with Greek letters, exhibit different crystal structures and properties. The main phases include the alpha-phase (α-Zr), which is a hexagonal close-packed structure of zirconium with a small amount of dissolved hydrogen, the beta-phase (β-Zr), a body-centered cubic structure formed at higher temperatures and hydrogen concentrations, and the delta (δ) and epsilon (ε) hydride phases, which are face-centered cubic and body-centered tetragonal, respectively. wikipedia.orgornl.gov A metastable gamma (γ) phase has also been identified. wikipedia.org

Property Significance
Neutron Moderation Enables compact and efficient nuclear reactor designs. ornl.govtaylorandfrancis.comresearchgate.net
High Hydrogen Density More effective at slowing neutrons than liquid hydrogen in certain applications. americanelements.comtaylorandfrancis.com
Tunable Mechanical Properties Hardness and ductility can be controlled by varying hydrogen content. wikipedia.org
Getter Activity Maintains high vacuum in electronic and other vacuum systems. wikipedia.orgnih.gov
Reversible Hydrogen Absorption Potential for use in hydrogen storage technologies. americanelements.com

Evolution of this compound Studies: A Historical Overview

The study of this compound is intrinsically linked to the history of zirconium itself. The element zirconium was discovered in 1789 by Martin Heinrich Klaproth, and it was first isolated in an impure form by Jöns Jakob Berzelius in 1824. americanelements.comamericanelements.com However, it wasn't until 1925 that a process for producing high-purity, ductile zirconium was developed. researchgate.net

The investigation into the interaction of zirconium with hydrogen and the resulting hydride phases began in earnest in the mid-20th century, largely driven by the burgeoning nuclear industry. Key milestones in the evolution of this compound studies include:

1950s: The various phases of this compound, including the γ, δ, and ε phases, were first identified during this decade. researchgate.net The initial concerns about the potentially detrimental effects of hydride formation on the mechanical properties of zirconium alloy components in nuclear reactors also emerged. antinternational.com Early research focused on understanding the fracture toughness of materials with increasing hydride precipitate volume. antinternational.com

1960s: The application of uranium-zirconium hydride as a nuclear fuel was demonstrated in the Systems for Nuclear Auxiliary Power (SNAP) program. ornl.gov This program highlighted the practical utility of this compound's moderating properties in compact reactor designs.

1970s to Present: Research has continued to refine the understanding of the zirconium-hydrogen phase diagram and the conditions under which different hydride phases form. nih.govresearchgate.net The phenomenon of delayed hydride cracking (DHC) was discovered to be a significant degradation mechanism in zirconium alloys, shifting some research focus to this area. antinternational.com Advanced characterization techniques, such as synchrotron X-ray diffraction, have enabled in-situ studies of hydride formation and transformation, providing real-time insights into these processes. nih.govdiva-portal.org Contemporary research continues to explore the nuances of hydride nucleation and growth, the influence of hydride orientation on mechanical properties, and the development of advanced models to predict hydride behavior in nuclear fuel cladding under various conditions. nih.govqueensu.ca The potential for this compound in hydrogen storage also began to be recognized as a significant area of research. americanelements.com

The timeline below provides a simplified overview of key developments:

Date Development
1789 Discovery of the element zirconium by Martin Heinrich Klaproth. americanelements.comamericanelements.com
1824 First isolation of impure zirconium by Jöns Jakob Berzelius. americanelements.comamericanelements.com
1925 Development of a process for producing pure, ductile zirconium. researchgate.net
1950s Identification of various this compound phases (γ, δ, ε). researchgate.net
1960s Use of uranium-zirconium hydride fuel in the SNAP program. ornl.gov
Ongoing Continued research into phase transformations, mechanical effects, and new applications. nih.govresearchgate.netnih.govqueensu.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4Zr B080041 Zirconium hydride CAS No. 7704-99-6

Properties

IUPAC Name

hydride;zirconium(4+)
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InChI

InChI=1S/Zr.4H/q+4;4*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GFIPDUIYDSZOIA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

[H-].[H-].[H-].[H-].[Zr+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

H4Zr
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DSSTOX Substance ID

DTXSID60911966
Record name Zirconium(4+) tetrahydride
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Molecular Weight

95.26 g/mol
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Physical Description

Zirconium hydride appears as a grayish black solid. No reaction with water under normal conditions. Easily ignited and burns with an intense flame. Water will increase the intensity of the fire., Grey-black metallic solid; [Merck Index] Dark grey odorless powder; [MSDSonline] Inert in air and water at room temperature; [Ullmann]
Record name ZIRCONIUM HYDRIDE
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Record name Zirconium hydride
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CAS No.

7704-99-6; 11105-16-1, 11105-16-1, 7704-99-6
Record name ZIRCONIUM HYDRIDE
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Record name Zirconium(4+) tetrahydride
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Record name ZIRCONIUM HYDRIDE
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Crystallographic and Phase Relations in the Zirconium Hydrogen System

Equilibrium Phases of Zirconium Hydride

The equilibrium phases of the zirconium-hydrogen system are those that are thermodynamically stable under specific conditions of temperature and hydrogen concentration. These phases are represented on the Zr-H phase diagram and include the solid solutions of hydrogen in the α and β phases of zirconium, as well as the δ and ε hydride phases. researchgate.net

Alpha-Zirconium (HCP α-Zr) Solid Solution

At temperatures below 863°C, pure zirconium exists in the alpha (α) phase, which has a hexagonal close-packed (HCP) crystal structure. google.comornl.gov The α-Zr phase can dissolve a limited amount of hydrogen in its interstitial sites. diva-portal.org Specifically, hydrogen atoms tend to occupy the tetrahedral interstitial sites within the HCP lattice. ornl.govxjtu.edu.cn The solubility of hydrogen in α-Zr is low, particularly at room temperature, but increases with temperature. arxiv.orgdiva-portal.org Once the solubility limit is exceeded, hydride phases begin to precipitate. arxiv.org The lattice parameters of the HCP α-Zr are approximately a = 3.23446 Å and c = 5.15031 Å. diva-portal.org

Beta-Zirconium (BCC β-Zr) Solid Solution

Above 863°C, zirconium undergoes an allotropic transformation to the beta (β) phase, which possesses a body-centered cubic (BCC) crystal structure. google.comornl.gov The β-Zr phase has a significantly higher solubility for hydrogen compared to the α-phase. diva-portal.orggoogle.com At around 800°C, the β-Zr solid solution can reach a hydrogen concentration of about 50 atom percent. google.com The lattice parameter for the BCC β-Zr phase is noted to be 0.3614 nm. ornl.govornl.gov The high-temperature β-Zr phase is in eutectoid equilibrium with α-Zr(H) and δ-ZrH₂-y at approximately 547°C. researchgate.net

Delta-Zirconium Hydride (FCC δ-ZrHₓ)

The delta-zirconium hydride (δ-ZrHₓ) is a stable hydride phase with a face-centered cubic (FCC) crystal structure, often of the CaF₂ type. arxiv.orgdiva-portal.org This phase is typically observed with a stoichiometry ranging from ZrH₁.₅ to ZrH₁.₇. researchgate.netosti.gov The δ-phase is commonly formed upon slow cooling. researchgate.net The lattice parameter for δ-ZrHₓ is approximately 4.7783 Å. diva-portal.org The transformation from the α or β phases to the δ-hydride phase occurs as the hydrogen concentration increases beyond the solubility limit of the respective zirconium phases. arxiv.org For instance, at 300°C, introducing hydrogen to α-Zr can lead to a rapid transformation into δ-hydride and β-Zr phases, with the β-phase then quickly converting to the δ-hydride. arxiv.org

PhaseCrystal SystemSpace GroupLattice Parameter (a)
δ-ZrHₓFace-Centered Cubic (FCC)Fm-3m~4.7783 Å

Epsilon-Zirconium Hydride (FCT ε-ZrHₓ)

The epsilon-zirconium hydride (ε-ZrHₓ) is another stable hydride phase that is rich in hydrogen, with a stoichiometry approaching ZrH₂. arxiv.orgosti.gov It possesses a face-centered tetragonal (FCT) crystal structure with a c/a ratio less than 1. researchgate.net The ε-phase often forms from the δ-phase through a martensitic transformation. researchgate.netinl.gov This transformation is reversible; upon heating, the ε-phase can transform back to the δ-phase. diva-portal.org The crystal structure of ε-ZrH₂ is of the ThH₂ type with lattice parameters a = 4.9689 Å and c = 4.4479 Å. diva-portal.org

PhaseCrystal SystemSpace GroupLattice Parameter (a)Lattice Parameter (c)c/a ratio
ε-ZrHₓFace-Centered Tetragonal (FCT)I4/mmm~4.9689 Å~4.4479 Å< 1

Metastable Phases of this compound

In addition to the equilibrium phases, the Zr-H system also exhibits metastable phases, which are not thermodynamically stable in the long term but can exist for extended periods due to kinetic barriers. Their formation is often dependent on specific processing conditions, such as rapid cooling. researchgate.net

Gamma-Zirconium Hydride (FCT γ-ZrH)

The gamma-zirconium hydride (γ-ZrH) is a well-known metastable phase with a face-centered tetragonal (FCT) crystal structure, but with a c/a ratio greater than 1. diva-portal.orgresearchgate.net It has a stoichiometry of approximately ZrH. diva-portal.org The formation of γ-hydride is often associated with fast cooling rates from the α or β phase regions in zirconium with low hydrogen concentrations. researchgate.net There is some debate regarding the stability of the γ-phase, with some studies suggesting it is always metastable with respect to the δ-phase, while others propose it can be a stable phase under certain conditions. researchgate.netmdpi.com Below 255°C, δ-ZrH₁.₅ can slowly undergo a eutectoid reaction with α-Zr to form γ-ZrH, and this reaction is reversible upon heating. mdpi.com The lattice parameters for γ-ZrH are reported as a = 4.592 Å and c = 4.970 Å. diva-portal.org

PhaseCrystal SystemSpace GroupLattice Parameter (a)Lattice Parameter (c)c/a ratio
γ-ZrHFace-Centered Tetragonal (FCT)P4₂/n~4.592 Å~4.970 Å> 1

Zeta-Zirconium Hydride (HCP ζ-Zr₂H)

The ζ-Zr₂H phase is a metastable this compound. Research indicates that it exhibits a hexagonal close-packed (HCP) structure. researchgate.net Some studies propose that the ζ-hydride phase, with a composition often cited as ZrH₀.₅, has a trigonal crystal system with the space group P3m1. researchgate.net There remains some debate regarding its definitive crystal structure and stability. researchgate.net

First-principles calculations have been employed to investigate its properties, revealing that the configuration of hydrogen atoms and the misfit strain energy within the zirconium lattice significantly influence its structural and thermodynamic stability. researchgate.net Some theoretical studies suggest a temperature-dependent phase stability, with an fcc-structured ζ-hydride being more stable at lower temperatures and the hcp-structured form prevailing at higher temperatures. researchgate.net The prevalence of the hcp-structured ζ-hydride in zirconium alloys may be due to the favorable lattice matching between it and the α-Zr matrix, which enhances the stability of the interface between the two phases. researchgate.net Atomic-scale ab initio calculations have also explored the stacking fault properties of the metastable ζ-Zr₂H, with findings suggesting that the presence of hydrogen near a stacking fault can lead to negative stacking fault energies. researchgate.net

Zirconium-Hydrogen Phase Diagrams

Standard Pressure Phase Diagrams

The zirconium-hydrogen (Zr-H) phase diagram illustrates the equilibrium phases present at different temperatures and hydrogen concentrations under standard pressure. kipt.kharkov.ua At room temperature, zirconium has a hexagonal close-packed (HCP) crystal structure, known as the α-phase. diva-portal.org With increasing temperature, it transforms to a body-centered cubic (BCC) structure, the β-phase. diva-portal.org

The Zr-H system is characterized by the formation of several hydride phases as the hydrogen concentration increases. The commonly observed equilibrium phases include:

A solid solution of hydrogen in α-Zr. kipt.kharkov.ua

A solid solution of hydrogen in the high-temperature β-Zr. kipt.kharkov.ua

The δ-phase (ZrH₁.₅₋₁.₆₆), which has a face-centered cubic (FCC) structure. kipt.kharkov.uapnnl.gov

The ε-phase (ZrH₂), which possesses a face-centered tetragonal (FCT) structure. kipt.kharkov.ua

A metastable γ-phase (ZrH) with a face-centered tetragonal structure can also form under certain conditions, such as rapid quenching. kipt.kharkov.uadiva-portal.org This γ-phase tends to dissociate into α-Zr and δ-hydride upon heating. kipt.kharkov.ua The eutectoid reaction, where the β-phase transforms into α-Zr(H) and δ-hydride, occurs at approximately 547°C. kipt.kharkov.ua

Influence of High Pressure on Phase Stability and Stoichiometry

High pressure significantly influences the phase stability and stoichiometry of zirconium hydrides, leading to the formation of new, hydrogen-rich phases. First-principles theoretical studies have predicted the stability of various zirconium polyhydrides at elevated pressures. cam.ac.uk For instance, while ZrH₂ is the typical limit for hydrogen storage at ambient pressure, theoretical calculations suggest that ZrH₃ can be stable at ambient pressure, and ZrH₄ and ZrH₆ become stable at pressures exceeding 100 GPa. cam.ac.uk

Experimental studies using diamond anvil cells have successfully synthesized ZrH₃ and Zr₄H₁₅ at modest pressures of 30-50 GPa. cam.ac.uk These studies confirm that pressure can drive the formation of hydrides with higher hydrogen content than those observed under standard conditions. cam.ac.uk Investigations into the Zr-H system at pressures up to 100 GPa have identified ZrH, ZrH₂, and ZrH₃ as the primary thermodynamically stable phases. researchgate.net At 150 GPa, ZrH₆ also emerges as a stable phase. researchgate.net

Phase Boundary Calculations and Refinement

The calculation and refinement of phase boundaries in the Zr-H phase diagram are crucial for understanding and predicting the behavior of zirconium and its alloys in hydrogen-containing environments. Thermodynamic databases and calculation methods are often used to refine the positions of phase interfaces. kipt.kharkov.ua These calculations are typically based on experimental data from techniques like in-situ X-ray and neutron diffraction, which can monitor phase transformations in real-time. diva-portal.orgnih.gov

For example, pressure-temperature-composition (P-C-T) relationships are determined to define the equilibrium conditions between different phases. osti.gov Discrepancies in experimental data have led to proposed modifications of the phase diagram, particularly concerning the δ to ε transformation. Some studies suggest that the two-phase (δ+ε) region may only exist in ternary or higher-order systems, with contaminants like oxygen or nitrogen influencing the phase boundaries. osti.gov First-principles calculations based on density functional theory (DFT) are also employed to determine the formation energies and thermodynamic properties of different hydride phases, which aids in the construction and refinement of the phase diagram. pnnl.govarxiv.org

Crystallography of this compound Polymorphs

Detailed Lattice Structures and Parameters

This compound exists in several polymorphic forms, each with a distinct crystal structure and lattice parameters. The primary phases and their crystallographic details are summarized below:

α-Zr: This is the hexagonal close-packed (HCP) form of zirconium, belonging to the P6₃/mmc space group. osti.gov

γ-ZrH: This metastable phase is often described with a face-centered tetragonal (FCT) structure. One study reported it with the P4₂/mmc space group. arxiv.org Another identified an orthorhombic structure with the Cccm space group. pnnl.gov

δ-ZrH₁.₅: This phase typically has a face-centered cubic (FCC) structure. researchgate.net A common space group is Fm-3m. materialsproject.org However, a cubic Pn-3m symmetry has also been identified through DFT calculations. researchgate.netosti.gov

ε-ZrH₂: This is the dihydride phase, which has a face-centered tetragonal (FCT) structure with the I4/mmm space group. pnnl.govosti.gov

The lattice parameters for these phases can vary slightly depending on the experimental or computational method used for their determination. Below is a table summarizing representative lattice parameters for various this compound polymorphs.

PhaseCrystal SystemSpace Groupa (Å)b (Å)c (Å)Source
α-Zr HexagonalP6₃/mmc3.2393.2395.156 osti.gov
γ-ZrH OrthorhombicCccm4.592-4.492 pnnl.gov
δ-ZrH₁.₅ CubicFm-3m4.7754.7754.775 pnnl.gov
ε-ZrH₂ TetragonalI4/mmm4.9994.9994.433 pnnl.gov

Crystallographic Orientation Relationships with Zirconium Matrix

The precipitation of hydride phases within the alpha-zirconium (α-Zr) matrix is not random; it follows specific crystallographic orientation relationships (ORs) to minimize interfacial energy. These relationships are crucial as they influence the morphology and mechanical impact of the hydride precipitates.

The most commonly observed OR for both the face-centered cubic (FCC) δ-hydride and the face-centered tetragonal (FCT) γ-hydride with the hexagonal close-packed (HCP) α-Zr matrix is defined by the parallelism of the close-packed planes and directions. ereztech.comwikipedia.org This relationship is expressed as:

{0001}α // {111}δ/γ and <112̄0>α // <110>δ/γ. ereztech.com

This primary orientation relationship ensures a coherent or semi-coherent interface between the matrix and the precipitate. Research has confirmed this OR through various analytical techniques. americanelements.comwikipedia.orgfishersci.com For instance, one common variant is (0001)α || (111̄)δ with [21̄1̄0]α || δ. americanelements.comwikipedia.org

Another, less common, orientation relationship has also been identified:

(0001)α || (001)γ/δ with [12̄10]α || nih.govγ/δ. americanelements.comwikipedia.org

The metastable ζ-hydride (ζ-Zr₂H), which often acts as a precursor to other hydride phases, exhibits a distinct "hexagon-on-hexagon" orientation relationship with the α-Zr matrix. Current time information in Linn County, US. This is characterized by the parallelism of the basal and prismatic planes with identical crystallographic indices:

(0002)ζ // (0002)α and [21̄1̄0]ζ // [21̄1̄0]α. Current time information in Linn County, US.Current time information in Zurich, CH.

This OR highlights the structural affinity between the ζ-hydride and the α-Zr matrix, as the ζ phase has nearly the same 'a' and 'b' lattice parameters and a 'c' parameter that is approximately double that of α-Zr. Current time information in Linn County, US. High-resolution transmission electron microscopy (HRTEM) has been instrumental in identifying various specific ORs, which are summarized in the table below. americanelements.com

Hydride PhaseZirconium Matrix PlaneHydride PlaneZirconium Matrix DirectionHydride Direction
δ(101̄0)α(200)δ[12̄13̄]α δ
δ(101̄0)α(220)δ americanelements.comα δ
δ(11̄01)α(21̄1̄)δ[011̄1]α δ
ζ(0002)ζ(0002)α[21̄1̄0]ζ[21̄1̄0]α

Table 1: Examples of specific crystallographic orientation relationships identified between this compound phases and the α-Zr matrix. Current time information in Linn County, US.americanelements.com

Twinning Structures within Hydride Phases

Twinning is an important deformation and transformation mechanism observed within this compound precipitates. The formation of these twins is often a response to the stresses generated by the phase transformation and the volume mismatch between the hydride and the matrix. ereztech.com

Specifically, {111}<112̄> type twinning structures have been identified within δ-hydride precipitates. ereztech.com The presence of these twins is believed to help alleviate the internal strains that arise during hydride precipitation. ereztech.com The formation of lath-like δ-phase hydrides, in particular, has been shown to induce twinning structures, which can lead to further lattice mismatch. science-softcon.denih.gov

The ε-hydride phase, which forms from the δ-phase, characteristically appears as a banded twin structure. In samples of pure this compound, large, fully twinned grains are an expected microstructural feature of the ε-ZrH phase. Advanced imaging techniques have revealed the complex, hierarchical nature of these twinning structures within the hydride domains. fishersci.be

Inter-Hydride Phase Transformation Mechanisms

Sequential Precipitation Pathways (e.g., α → ζ → γ/δ)

When hydrogen precipitates from the α-Zr solid solution, it often follows a sequence of transformations involving metastable intermediate phases. The ζ-hydride is frequently identified as a key intermediate phase in the precipitation of the more stable δ-hydride. americanelements.comscience-softcon.de Its structural similarity and coherent interface with the α-Zr matrix make it a favorable precursor. Current time information in Linn County, US. This leads to a commonly proposed precipitation pathway:

α → ζ → δ Current time information in Linn County, US.

Further research has detailed the transformation from the metastable ζ-hydride to the γ-hydride. Two potential sequences have been proposed:

α → ζ-HCP → ζ-FCT → γ-FCT

α → ζ-HCP → γ-HCP → γ-FCT

The first pathway is considered more probable due to the negative stacking fault energy of the ζ-HCP phase, which facilitates the transformation to the ζ-FCT structure. Current time information in Zurich, CH.

The γ-hydride itself is often considered a transitional or metastable phase. ereztech.comCurrent time information in Zurich, CH. It can act as a precursor to the δ-hydride, particularly at the initial stages of precipitation, as it requires a lower hydrogen concentration and induces less strain than the δ-phase. ereztech.com Under conditions of continuous hydrogen charging at room temperature, a phase transition sequence of γ → δ → ε has been observed. americanelements.comwikipedia.org

Martensitic Transformations (e.g., δ → ε)

Martensitic, or diffusionless, transformations are characterized by rapid, cooperative atomic movements. The most prominent example in the zirconium-hydrogen system is the transformation of the FCC δ-hydride to the FCT ε-hydride. publicationslist.org This is a first-order displacive transformation that occurs at low temperatures. americanelements.com

The crystallographic orientation relationship between the parent δ-phase and the resulting ε-phase is fully coherent and can be described as:

<011>δ // <011>ε and {111}δ // {111}ε. Current time information in Zurich, CH.nih.gov

The formation of the ε-phase from the δ-phase is accompanied by a significant volume expansion of up to 20%, which can exacerbate the embrittlement of zirconium alloys. americanelements.comscience-softcon.de

The transformation from the δ-hydride to the γ-hydride, which can occur below 255°C, is also considered to have characteristics similar to a martensitic transformation, although it relies on the slow diffusion of hydrogen atoms. Current time information in Zurich, CH.publicationslist.org

Thermodynamics of Zirconium Hydride Formation and Dissolution

Enthalpy and Free Energy of Formation of Zirconium Hydrides

The formation of zirconium hydrides from zirconium and hydrogen gas is an exothermic process, indicating that the hydride phases are thermodynamically stable at standard conditions. Current time information in Zurich, CH.acs.org The enthalpy and Gibbs free energy of formation are key parameters that quantify this stability.

The thermodynamic stability of zirconium hydride is highly dependent on its stoichiometry, represented by the hydrogen-to-zirconium atomic ratio (H/Zr). Different hydride phases, such as ζ-ZrH₀.₅, γ-ZrH, δ-ZrH₁.₅, and ε-ZrH₂, exhibit distinct thermodynamic properties. acs.orgarxiv.org

The formation of these hydrides is consistently exothermic, with negative enthalpies of formation. acs.org As the hydrogen content increases, the enthalpy of formation generally becomes more negative, indicating greater stability. For instance, calorimetric measurements have shown a trend of increasing exothermicity with higher H/Zr ratios. researchgate.netpublish.csiro.au First-principles calculations also support this trend, showing that the formation energy becomes more negative as the H/Zr ratio increases. osti.gov

The δ-ZrH₁.₅ phase is often considered the most stable hydride at high temperatures, while the ε-ZrH₂ phase is the most stable at lower temperatures. daneshyari.com The γ-ZrH phase is typically viewed as a metastable phase. researchgate.net The relative stability of these phases is influenced by both enthalpic and entropic contributions to the Gibbs free energy. arxiv.org While the γ-ZrH and δ-ZrH₁.₅ phases have very similar Gibbs free energies, making them both energetically favorable under certain conditions, the transition between them is a subject of ongoing research. acs.org

Table 1: Enthalpy of Formation for Various this compound Compositions This interactive table provides a summary of the standard enthalpy of formation (ΔHᵣ°) for different this compound compositions as reported in the literature. Note that values can vary based on the experimental or computational method used.

Hydride CompositionEnthalpy of Formation (kJ/mol of H₂)Enthalpy of Formation (kcal/mol of hydride)Reference
ZrH₂-162.8-39.7 publish.csiro.au
ZrH₁.₈₅--38.2 publish.csiro.au
ZrH₁.₇₀--34.7 publish.csiro.au
ZrH₁.₄₃--30.05 publish.csiro.au
ZrH₁.₂₃--25.3 publish.csiro.au
ZrH₂-169.65-40.5 acs.org
ZrH₂ (with ZPE correction)-113.97 (kJ/mol of compound)- arxiv.org
ZrD₂-173.84-40.22 acs.org
ZrD₂ (with ZPE correction)-126.5 (kJ/mol of compound)- arxiv.org

ZPE: Zero-Point Energy

The enthalpy of formation of zirconium hydrides shows some dependence on temperature, although this effect is often considered secondary to the influence of composition. As temperature increases, the decomposition of zirconium hydrides becomes more thermodynamically favorable. acs.org High-temperature thermodynamic functions for the Zr-H system have been derived, providing a comprehensive understanding of how enthalpy, entropy, and Gibbs free energy change with temperature for various compositions up to ZrH₁.₂₅. nih.gov

Pressure plays a significant role in the zirconium-hydrogen system, as described by pressure-composition-temperature (PCT) isotherms. engineering-eye.comosti.govtandfonline.com These isotherms illustrate the relationship between the equilibrium hydrogen pressure and the hydrogen concentration in the metal at a constant temperature. In regions where a single solid phase exists, the pressure is dependent on the composition. engineering-eye.com In two-phase regions, the pressure remains constant (a plateau) as the system transitions from one phase to another. engineering-eye.com The equilibrium pressure increases with increasing temperature, which can be visualized in a van't Hoff plot, where the natural logarithm of the equilibrium pressure is plotted against the inverse of temperature. The slope of this plot is related to the enthalpy of formation. tandfonline.com Thermodynamic modeling using approaches like CALPHAD (CALculation of PHAse Diagrams) has been employed to predict these PCT relationships and phase equilibria in the Zr-H and related systems.

Compositional Dependence of Thermodynamic Stability

Hydrogen Solubility Limits in Zirconium and Zirconium Alloys

The amount of hydrogen that can be dissolved in the zirconium matrix before hydride precipitation occurs is known as the terminal solid solubility (TSS). This solubility limit is a critical parameter as the formation of brittle hydride phases can lead to material degradation. The TSS is not a single value but is described by two distinct curves: one for precipitation upon cooling (TSSp) and one for dissolution upon heating (TSSd).

The Terminal Solid Solubility for precipitation (TSSp) defines the temperature at which hydride precipitation begins as a hydrogen-containing zirconium alloy is cooled. Below this temperature, the zirconium matrix is supersaturated with hydrogen, leading to the nucleation and growth of hydride phases. The TSSp is not considered a true equilibrium solubility limit but rather represents the maximum hydrogen supersaturation the matrix can tolerate before new hydride particles form. acs.orgosti.gov

The Terminal Solid Solubility for dissolution (TSSd) represents the temperature at which the last traces of hydride dissolve as the material is heated. The TSSd is generally considered to be the true thermodynamic equilibrium solubility limit. osti.gov

Table 2: Equations for Terminal Solid Solubility (TSS) of Hydrogen in Zirconium and its Alloys This interactive table presents various experimentally determined equations for TSSd and TSSp in zirconium and its alloys. The concentration (C) is typically in weight parts per million (wppm), T is the absolute temperature in Kelvin (K), and R is the gas constant (8.314 J/K·mol).

MaterialSolubility LimitEquationReference
Unalloyed ZrTSSdC (ppm) = 1.41 x 10⁵ exp(-38104/RT) researchgate.net
Unalloyed ZrTSSpC (ppm) = 3.39 x 10⁴ exp(-27291/RT) researchgate.net
Zircaloy-4TSSdC (wppm) = 4.93 x 10⁵ exp(-45087/RT) kns.org
Zircaloy-4TSSpC (wppm) = 1.47 x 10⁵ exp(-34117/RT) kns.org
Zircaloy-4TSSdC (wppm) = 2.255 x 10⁵ exp(-39101/RT) researchgate.net
Zircaloy-4TSSpC (wppm) = 4.722 x 10⁴ exp(-26843/RT) researchgate.net
Opt-ZIRLOTSSdC (wppm) = 1.13 x 10⁵ exp(-31900/RT) kns.org
Opt-ZIRLOTSSpC (wppm) = 3.65 x 10⁴ exp(-21600/RT) kns.org
HANA AlloysTSSdC (ppm) = 1.50 x 10⁵ exp(-37424/RT) koreascience.kr
HANA AlloysTSSpC (ppm) = 3.63 x 10⁴ exp(-26133/RT) koreascience.kr

A significant hysteresis is observed between the TSSd and TSSp curves, with the precipitation of hydrides occurring at a lower temperature than their dissolution for a given hydrogen concentration. kns.orgastm.orgarxiv.org This phenomenon is attributed to several factors, including the energy required for the nucleation of new hydride particles and the strain energy associated with the volume misfit between the hydride precipitates and the zirconium matrix. kns.orgpsu.edu

The magnitude of the hysteresis can be influenced by the material's thermal history. For example, the peak temperature and holding time during a thermal cycle can affect the subsequent TSSp temperature. astm.org Research suggests that if hydride particles are already present in the matrix, further precipitation can occur without the large undercooling typically associated with the TSSp curve, and the system tends towards the TSSd line, which is the true equilibrium. osti.gov This indicates that the hysteresis is largely a kinetic effect related to the energy barrier for hydride nucleation. acs.orgosti.gov The difference in the enthalpies of dissolution and precipitation, as determined from the TSS curves, provides a quantitative measure of the energy associated with this hysteresis. For instance, in Zircaloy-2, the dissolution enthalpy has been reported to be around 48 kJ/mol, while the precipitation enthalpy is about 20 kJ/mol. researchgate.net In Zircaloy-4, the dissolution and precipitation activation energies have been measured at approximately 45 kJ/mol and 34 kJ/mol, respectively. kns.org

Terminal Solid Solubility for Hydride Dissolution (TSSd)

Theoretical Approaches to Zirconium-Hydrogen Thermodynamics

Theoretical modeling provides a powerful framework for understanding the complex thermodynamic behavior of the Zr-H system. These approaches range from fundamental quantum mechanical calculations to phenomenological models that describe macroscopic properties. By simulating the interactions between zirconium and hydrogen atoms, these models can predict phase stability, formation energies, and the relationships between composition, temperature, and pressure.

First-principles calculations, primarily based on Density Functional Theory (DFT), are a fundamental tool for investigating the energetics of the Zr-H system from a quantum-mechanical basis. These methods solve the electronic structure of the material to determine the total energy of a given atomic configuration, allowing for the calculation of key thermodynamic quantities like formation enthalpy without relying on empirical data.

The formation enthalpy (ΔHf) of a this compound phase (ZrHx) from its constituent elements (solid Zr and gaseous H₂) is a key indicator of its thermodynamic stability. DFT calculations are used to find the total energy of the ZrHx crystal structure and subtract the energies of the pure constituents. arxiv.org A negative formation enthalpy indicates that the formation of the hydride is an exothermic process and that the hydride is thermodynamically stable with respect to its elements. scientific.net

Researchers have used first-principles calculations to determine the formation energies for the various polymorphs of this compound, including the γ-ZrH, δ-ZrH1.5, and ε-ZrH₂ phases. researchgate.net These calculations have confirmed that the formation of all three hydrides is spontaneous. researchgate.net The results show that the stability and specific energy values depend on the crystal structure and the hydrogen-to-zirconium ratio. For instance, calculations for ZrH₂ without considering zero-point energy (ZPE) contribution yield a formation energy of -159.79 kJ/mol at 0 K, indicating high thermodynamic stability. arxiv.org When ZPE is included, the formation enthalpies for ZrH₂, ZrD₂ (deuteride), and ZrT₂ (tritide) are estimated to be -143.68, -147.87, and -150.01 kJ/mol, respectively. researchgate.net These calculations highlight the influence of isotopic effects on the thermodynamic properties. researchgate.net

The free energy of formation can also be calculated by incorporating the vibrational entropy, which is derived from the phonon density of states. diva-portal.org This allows for the prediction of phase stability at different temperatures. diva-portal.org Such calculations are crucial for constructing phase diagrams and providing data for higher-level models like phase-field simulations that model the micro-evolution of hydrides. diva-portal.org

Table 1: Calculated Formation Energies of this compound Phases

Hydride PhaseStoichiometryCalculation MethodFormation Energy (kJ/mol)Notes
ε-ZrH₂ZrH₂DFT (without ZPE)-159.79At 0 K. arxiv.org
ε-ZrH₂ZrH₂DFT (with ZPE)-143.68ZPE: Zero-Point Energy. researchgate.net
-ZrD₂DFT (with ZPE)-147.87Zirconium Deuteride. researchgate.net
-ZrT₂DFT (with ZPE)-150.01Zirconium Tritide. researchgate.net

Sublattice models, particularly within the CALPHAD (CALculation of PHAse Diagrams) framework, are a widely used approach for describing the thermodynamics of interstitial solid solutions like the Zr-H system. These models are phenomenological but are physically grounded in the crystal structure of the phases. They provide a way to express the Gibbs free energy of a phase as a function of temperature, pressure, and composition.

In the context of this compound, the solid solution phases are treated as compounds with two or more sublattices. For example, a simple model for hydrogen in zirconium would involve a metallic sublattice occupied by zirconium atoms and an interstitial sublattice where hydrogen atoms and vacancies (representing unoccupied interstitial sites) are distributed. The Gibbs energy of the phase is then described based on the constituents present on each sublattice.

The Compound Energy Formalism (CEF) is a common implementation of the sublattice model. In this formalism, the Gibbs energy of a phase is described by considering the energies of the "end-member" compounds (hypothetical compounds where each sublattice is fully occupied by one type of constituent) and the mixing behavior of the constituents on each sublattice. For the α-Zr(H) phase, a two-sublattice model (Zr)a(H, Va)c is used, where the first sublattice is occupied by Zr, and the interstitial sublattice is occupied by hydrogen (H) and vacancies (Va).

This approach allows for the modeling of the Gibbs energy across a wide range of compositions and temperatures. The parameters for the model are typically optimized by fitting to a combination of experimental data (such as phase boundary information and hydrogen pressure measurements) and theoretical data from first-principles calculations. jst.go.jp The resulting thermodynamic descriptions are compiled into databases that can be used for sophisticated simulations, such as phase-field modeling of hydride precipitation. researchgate.net This method has been successfully applied to describe the thermodynamic properties of various binary and ternary hydride systems. scientific.netresearchgate.netbohrium.com

The quasi-chemical model is another theoretical approach used to describe the thermodynamic properties of solutions, including the Zr-H system. Unlike the sublattice model that focuses on site occupancies, the quasi-chemical model emphasizes the interactions between nearest-neighbor atoms. It accounts for the non-random distribution of atoms that arises from different bond energies between pairs of species.

This model introduces the concept of pair exchange reactions to describe the energetics of the solution. For the Zr-H system, it would consider the formation of Zr-Zr, H-H, and Zr-H pairs. The equilibrium distribution of these pairs is determined by minimizing the Gibbs energy of the system, which includes both enthalpic contributions from the bond energies and entropic contributions from the different ways of arranging the pairs.

A key application of this model is to establish analytical relationships between composition, temperature, and equilibrium hydrogen pressure (P-C-T isotherms). Research has demonstrated that a quasi-chemical model can be used to establish an analytical composition-temperature-pressure relationship for the δ-ZrH₂₋ₓ phase. researchgate.net The model can evaluate interaction energies between neighboring atoms in the hydride, providing a more detailed physical picture of the atomic interactions than simpler models. researchgate.net The Modified Quasichemical Model (MQM) is an advanced version used in thermodynamic modeling that provides a good description of the short-range ordering behavior in liquid and solid solutions. concordia.ca This approach has been successfully parameterized for various metallic systems by using data from simulations and experiments to predict thermodynamic properties like the activity of components in a melt. aip.org

Kinetics of Hydrogen Absorption and Desorption in Zirconium Hydrides

Mechanisms of Hydrogen Diffusion in Zirconium and Zirconium Hydrides

The movement of hydrogen through the zirconium lattice is a fundamental process in the formation of zirconium hydrides. This diffusion is primarily an interstitial mechanism, where small hydrogen atoms move through the spaces between the larger zirconium atoms.

Interstitial Hydrogen Diffusion Pathways

Hydrogen atoms in the hexagonal close-packed (hcp) structure of α-zirconium can occupy two types of interstitial sites: tetrahedral (T-sites) and octahedral (O-sites). First-principles calculations have shown that hydrogen atoms preferentially occupy the tetrahedral interstitial positions in perfect zirconium crystals. researchgate.net The diffusion of hydrogen is understood to occur through a series of jumps between these interstitial sites.

The primary diffusion pathways for hydrogen in α-zirconium include:

Tetrahedral to Tetrahedral (Tet-Tet) diffusion: This pathway is oriented along the b-axis of the crystal lattice. osti.gov

Octahedral to Octahedral (Oct-Oct) diffusion: This pathway is nearly aligned with the c-axis. osti.gov

Tetrahedral to Octahedral (Tet-Oct) diffusion. osti.gov

In zirconium hydrides, such as the ε-ZrH₂ phase, the diffusion mechanism also involves hydrogen atoms moving between interstitial sites. Studies have identified the most favorable diffusion pathway in the presence of hydrogen vacancies as a jump from one tetrahedral site to another (T-T2-T1). researchgate.net The diffusion process in concentrated hydrides must also account for the reduced availability of vacant interstitial sites. aip.org For δ- and ε-phase zirconium hydrides, the probability of an atom finding a vacant adjacent site is a significant factor in the diffusion flux. aip.org

Influence of Impurities (e.g., Sn) and Alloying Elements on Diffusion Coefficients

The presence of impurities and alloying elements within the zirconium matrix can have a substantial impact on the diffusion of hydrogen. These elements can act as trapping sites for hydrogen, thereby altering the diffusion coefficient.

Tin (Sn): The presence of tin (Sn) as an impurity in zirconium has been found to reduce the diffusivity of hydrogen. First-principles calculations indicate that a Sn impurity can decrease the diffusion coefficient by up to four orders of magnitude. osti.gov Substitutional Sn atoms in the diffusion pathway can increase the diffusion barriers for hydrogen in zirconium hydrides. osti.govosti.gov

Other Alloying Elements: The coexistence of tin (Sn), iron (Fe), chromium (Cr), and nickel (Ni) in zirconium alloys has been reported to decrease the hydrogen diffusion coefficient. xml-journal.net These elements can create trapping sites for hydrogen. xml-journal.net The presence of second-phase particles in alloys like Zircaloy can also influence hydrogen pickup, with elements like Ni having a detrimental effect. psu.edu

The following table summarizes the effect of various elements on hydrogen diffusion in zirconium:

Element/ImpurityEffect on Hydrogen Diffusion CoefficientReference(s)
Tin (Sn)Decreases osti.govxml-journal.net
Iron (Fe)Decreases (in combination with Sn, Cr, Ni) xml-journal.net
Chromium (Cr)Decreases (in combination with Sn, Fe, Ni) xml-journal.net
Nickel (Ni)Decreases (in combination with Sn, Fe, Cr) xml-journal.net
Niobium (Nb)Can influence diffusion, but the effect is complex and can depend on the alloy's microstructure. psu.edu

Anisotropic Diffusion Behavior

The diffusion of hydrogen in the hexagonal close-packed (hcp) crystal structure of α-zirconium is anisotropic, meaning the rate of diffusion is dependent on the crystallographic direction. Molecular dynamics simulations have observed this anisotropy. usask.ca

Kinetic Monte Carlo (KMC) simulations, parameterized by density functional theory (DFT) calculations, have been used to predict this behavior. These studies have found that the diffusivity of hydrogen along the c-axis is slightly higher than along the a-axis. osti.gov The anisotropy is reported to saturate at approximately 1.20 at high temperatures. osti.gov This anisotropic diffusion is a consequence of the different energy barriers for hydrogen jumps along different crystallographic directions. The localized state of stresses within the material, which is influenced by the elastic and plastic anisotropy of zirconium crystals, can also significantly affect the diffusion of hydrogen atoms. researchgate.net

Hydrogen Absorption Kinetics

Rate-Controlling Steps: Dissociative Adsorption, Interstitial Jumps, Bulk Diffusion

The absorption of hydrogen by α-zirconium can be described by a model consisting of three successive steps: aip.orgaip.org

Dissociative Adsorption: Hydrogen molecules (H₂) in the gas phase first adsorb onto the surface of the zirconium metal and then dissociate into hydrogen atoms (H). aip.orgaip.org

Interstitial Jumps: The adsorbed hydrogen atoms then jump from the surface into the interstitial sites just below the surface. aip.orgaip.org

Bulk Diffusion: Finally, the hydrogen atoms diffuse from these subsurface sites into the bulk of the metal. aip.orgaip.org

Under conditions of low pressure or low temperature, both the dissociative adsorption and the bulk diffusion steps can be rate-controlling. aip.orgaip.org At low temperatures, as the pressure increases, the absorption rate is significantly influenced by lateral interactions between adsorbed hydrogen atoms. aip.orgaip.org The Johnson-Mehl-Avrami-Kolmogorov (JMAK) model has also been used to describe the kinetics of hydrogen absorption, suggesting that both nucleation and growth mechanisms or diffusion can be rate-limiting steps. tandfonline.com

The following table presents some experimentally determined kinetic parameters for hydrogen absorption by α-zirconium: aip.orgaip.org

ParameterValue (J/H atom)Reference(s)
Activation Energy for Dissociative Adsorption(1.7 ± 0.5) x 10⁻²¹ aip.orgaip.org
Heat for Jump (into interstitial site)(9.4 ± 1.5) x 10⁻²¹ aip.orgaip.org
Activation Energy for Desorption(9.43 ± 0.30) x 10⁻²⁰ aip.orgaip.org
Lateral Interaction Energy (repulsive)~4 x 10⁻²⁰ aip.org

Effect of Surface Conditions (e.g., Oxidation Layer) on Absorption Rates

The condition of the zirconium surface plays a crucial role in the kinetics of hydrogen absorption. A layer of zirconium oxide (ZrO₂) on the surface can act as a barrier to hydrogen permeation. xml-journal.net

The effectiveness of this oxide layer as a barrier is dependent on its properties, which are in turn influenced by the oxidation conditions. Oxide layers formed at high temperatures (700°C and 900°C) on Zircaloy-2 and Zr 702 alloys have been shown to be very effective barriers against hydrogen entry, even if the surface is cracked. mostwiedzy.pl However, thinner oxide layers formed at lower temperatures (350°C) allow for easier hydrogen absorption. mostwiedzy.pl

The rate of oxidation itself is a primary factor controlling hydrogen absorption in gaseous atmospheres containing hydrogen. osti.govosti.gov When an oxidant is present, it can significantly inhibit gas phase hydriding. osti.govosti.gov However, if the oxidation rate becomes limited by the diffusion of the oxidant to the surface, catastrophic hydriding can occur even at low hydrogen pressures. osti.govosti.gov The electrical resistance of the ZrO₂ film is also a factor; a decrease in resistance, possibly due to an increase in oxygen anion vacancies, may lead to a higher hydrogen diffusion rate through the film. osti.govosti.gov

The composition of the alloy influences the properties of the oxide film and, consequently, hydrogen absorption. For instance, after pre-oxidation, the hydrogen absorption rate of Zircaloy shows a constant or slightly decreasing tendency with increasing oxidation level, whereas for Zr-Nb alloys, the rate decreases more significantly. jaea.go.jp This difference can be partly attributed to the different valencies of the alloying elements, which affect the concentration of lattice defects in the oxide film. jaea.go.jp

The study of hydrogen desorption kinetics in zirconium hydrides is critical for applications such as nuclear reactor design and safety. The rate at which hydrogen is released from zirconium hydride is influenced by temperature, the phase of the hydride, and the condition of the material's surface.

Modeling Desorption Rates: Zero- and Second-Order Kinetic Models

The process of hydrogen desorption from this compound is complex and involves multiple stages, often corresponding to different crystallographic phases. researchgate.net Researchers have developed models to describe these kinetics, with zero- and second-order models being particularly significant.

Thermal desorption spectroscopy (TDS) experiments on this compound samples with H/Zr ratios of 1.62 and 1.64 have identified three distinct stages in the desorption spectra: the δ-zirconium hydride phase, a two-phase region (δ+α), and the α-zirconium phase. researchgate.net To model these observations, a continuous, one-dimensional, two-phase moving boundary model has been employed. researchgate.net

This modeling demonstrates that the hydrogen flux away from the δ-hydride phase is best described by a zero-order kinetic model . researchgate.net This implies that the rate of desorption from this phase is constant and independent of the hydrogen concentration. In contrast, hydrogen desorption from the α-zirconium phase is effectively modeled using second-order kinetics . researchgate.net This indicates that the desorption rate is proportional to the square of the hydrogen concentration, which is typical for a process involving the recombination of two hydrogen atoms on the surface before desorbing as an H₂ molecule. Some studies have also determined zeroth-order desorption kinetics through thermogravimetric experiments measuring mass loss during dehydriding under vacuum. researchgate.net

The successful application of these models requires careful consideration of kinetic parameters. For instance, to accurately reproduce experimental TDS results for desorption from α-Zr, the activation energy of desorption may need to be optimized; one study found that using 70% of the literature value provided the best fit. researchgate.net Other research, using Kissinger analysis of TDS data, has suggested that the desorption process follows first-order kinetics, highlighting the complexity and varied findings in the field. asme.org

Table 1: Kinetic Models for Hydrogen Desorption from Zirconium Phases

Zirconium PhaseApplicable Kinetic ModelDescriptionSource(s)
δ-Zirconium Hydride Zero-OrderDesorption rate is constant and independent of hydrogen concentration. , researchgate.net
α-Zirconium Second-OrderDesorption rate is proportional to the square of the hydrogen concentration. , researchgate.net

High-Temperature Hydrogen Release Phenomena

At elevated temperatures, this compound exhibits significant hydrogen release. This behavior is a critical consideration in scenarios such as hypothetical reactor accidents. Studies conducted under high-temperature conditions reveal rapid and substantial desorption of hydrogen.

For this compound specimens with a clean surface, hydrogen release is exceptionally rapid. In the temperature range of approximately 600–700°C, a majority of the hydrogen can escape from the material within just 10 minutes. researchgate.net This rapid decomposition is thermodynamically favorable as the temperature increases. researchgate.net

Investigations into uranium-zirconium hydride (U-ZrHₓ) fuel have shown that hydrogen release commences at around 640-670°C. inl.gov As the temperature continues to rise, the release becomes linear with temperature, with complete desorption of hydrogen occurring by 900°C. inl.gov The dissociation of hydrides formed after hydrogenation in a gas atmosphere has been observed to occur at temperatures between 522-540°C. researchgate.net Further temperature increases lead to the α to β phase transition in zirconium. researchgate.net

Table 2: Temperature-Dependent Hydrogen Release from this compound

Temperature Range (°C)Observed PhenomenonSource(s)
522 - 540 Dissociation of hydrides occurs. researchgate.net
~600 - 700 Rapid hydrogen release from specimens with clean surfaces. researchgate.net
640 - 670 Onset of hydrogen release in U-ZrHₓ fuel. inl.gov
750 - 900 Linear and complete hydrogen loss observed. inl.gov
750 - 820 Temperature range studied for hypothetical reactor accident conditions. researchgate.net

Impact of Clean vs. Oxidized Surfaces on Desorption

The condition of the this compound surface plays a pivotal role in the kinetics of hydrogen desorption. A distinct difference in hydrogen release behavior is observed between samples with clean surfaces and those with an oxide layer.

As noted, a clean surface facilitates very rapid hydrogen release at high temperatures. researchgate.net However, the presence of an oxide layer on the surface of the this compound significantly retards this process. researchgate.net This oxide layer, typically zirconium dioxide (ZrO₂), acts as an effective diffusion barrier, hindering the movement of hydrogen atoms to the surface for recombination and release. researchgate.netresearchgate.net

Studies comparing hydrogen desorption in different atmospheres have demonstrated this effect clearly. When this compound is heated in an inert helium atmosphere, desorption begins at approximately 500°C. researchgate.net In contrast, when heated in a helium atmosphere containing 5% oxygen (He–5%O₂), the onset of decomposition is delayed to a higher temperature of 525°C. researchgate.net The oxidation process results in the formation of a protective oxide layer composed of monoclinic ZrO₂ and a small amount of tetragonal ZrO₁.₈₈. researchgate.net The observation of O-H bonds within this oxide layer suggests that it helps to fix hydrogen atoms, further preventing their diffusion. researchgate.net This barrier effect of the oxide layer has been widely documented, regardless of whether the process is absorption or desorption. researchgate.net

Mechanisms of Zirconium Hydride Precipitation and Microstructural Evolution

Hydride Nucleation and Growth Mechanisms

The formation of zirconium hydrides is a phase transformation process that begins with nucleation—the formation of stable, tiny clusters of the new phase—followed by the growth of these nuclei. energy.gov This process is highly dependent on factors such as temperature, hydrogen concentration, cooling rate, and the pre-existing microstructure of the zirconium alloy. ams.org.cnastm.org

Hydride nucleation in zirconium alloys is a heterogeneous process, meaning it occurs preferentially at specific, energetically favorable sites within the microstructure rather than randomly within the bulk material (homogeneous nucleation). imperial.ac.ukconicet.gov.ar These sites help to lower the energy barrier required for a stable nucleus to form. The primary preferential nucleation sites are grain boundaries (GBs), dislocations, and secondary phase particles (SPPs). imperial.ac.uknih.gov

Grain Boundaries (GBs): GBs are considered highly potent nucleation sites for zirconium hydrides. imperial.ac.uk The disordered atomic structure at a grain boundary provides a high-energy region where the strain energy associated with hydride precipitation can be more easily accommodated. Theoretical calculations and experimental observations show that hydrides tend to nucleate at high-energy GBs. xjtu.edu.cnroyalsocietypublishing.org The character of the grain boundary, specifically the c-axis misorientation between adjacent grains, plays a crucial role. nih.gov Grain boundaries with c-axis misorientations of <15°, around 55°-60°, and >85° have been identified as preferential sites for subsurface hydride formation. xjtu.edu.cnresearchgate.net In materials with smaller grains, the higher density of grain boundaries leads to a greater proportion of intergranular (at the grain boundary) hydrides. imperial.ac.uk

Dislocations: The stress fields associated with dislocations and dislocation loops can act as trapping sites for hydrogen atoms, promoting hydride nucleation. nih.govmit.edu Irradiation, which creates a high density of dislocation loops, has been shown to significantly increase the density of hydride precipitates while reducing their average size. nih.gov The emission of dislocations from the tip of a growing hydride is also a key mechanism that relieves stress, allowing for continued growth. mit.edu

Secondary Phase Particles (SPPs): In alloys like Zircaloy-4, which contain intermetallic SPPs such as Zr(Fe, Cr)₂, the interface between the SPP and the zirconium matrix serves as a favorable nucleation site. ams.org.cnimperial.ac.uk The presence of a high density of SPPs encourages the formation of intragranular (within the grain) hydrides. imperial.ac.uk Research comparing commercially pure zirconium with Zircaloy-4 found that for most grain sizes, a significantly higher fraction of hydrides precipitated within the grains in Zircaloy-4, highlighting the role of SPPs as intragranular nucleation sites. imperial.ac.uk Nanohydrides have been specifically identified precipitating at the boundary of these SPPs. ams.org.cn

Nucleation SiteInfluence on Hydride PrecipitationSupporting Research Findings
Grain Boundaries Highly potent sites, especially high-energy GBs. Dominant in small-grained materials.GBs with c-axis misorientation <15°, ~60°, and >80° are preferential. nih.govxjtu.edu.cn
Dislocations Stress fields trap hydrogen; irradiation-induced defects increase hydride density.Dislocation emission from hydride tips relieves stress and promotes growth. nih.govmit.edu
Secondary Phase Particles Interfaces with the matrix act as intragranular nucleation sites.Prominent in alloys like Zircaloy-4, increasing the fraction of intra-granular hydrides. ams.org.cnimperial.ac.uk

Once a stable nucleus is formed, it grows by the diffusion of hydrogen atoms from the surrounding matrix to the hydride-matrix interface. energy.gov The kinetics of this growth are therefore largely controlled by hydrogen diffusion. astm.org The process is also influenced by thermodynamic driving forces defined by the terminal solid solubility (TSS) of hydrogen in zirconium. Two distinct solubility limits are recognized:

Terminal Solid Solubility of Dissolution (TSSD): The equilibrium solubility limit, representing the maximum amount of hydrogen that can be dissolved in the matrix upon heating. astm.orgpsu.edu

Terminal Solid Solubility of Precipitation (TSSP): A higher, non-equilibrium limit observed upon cooling, which represents the supersaturation required to initiate nucleation. astm.orgpsu.edu

Hydride growth occurs when the hydrogen concentration in solid solution is above the TSSD, while nucleation requires the concentration to exceed the TSSP. astm.orgpsu.edu Studies have shown that the TSSP is a kinetic limit, and with sufficient time at a constant temperature, the hydrogen concentration will decrease towards the true equilibrium TSSD curve as precipitation continues. astm.org

The kinetics of hydride precipitation can be described by the Johnson-Mehl-Avrami-Kolmogorov (JMAK) model. astm.org Experimental fitting of this model to data for Zircaloy-4 yielded an Avrami parameter of approximately 2.5, which is the theoretical value for the diffusion-controlled growth of plate-like precipitates, consistent with the observed morphology of hydrides. astm.org The growth rate is also impacted by stress; the large volume mismatch between the hydride and the matrix creates stress fields that can inhibit further growth. mit.eduxjtu.edu.cn Dislocation emission at the hydride tip is a critical mechanism for relieving this stress, thereby decreasing the local chemical potential of hydrogen and allowing growth to continue. mit.edu

The formation of the most commonly observed δ-hydride (fcc ZrH₁.₅-ZrH₁.₆₆) is often preceded by the formation of metastable precursor phases. mdpi.comnih.gov The specific phase that precipitates depends on factors like cooling rate and local hydrogen content. nih.govxjtu.edu.cn

γ-Hydride (ZrH): The metastable face-centered tetragonal (FCT) γ-hydride is often observed in samples that are rapidly cooled or quenched. nih.gov It is frequently suggested to be a transitional phase that forms prior to the more stable δ-hydride, as it requires a lower hydrogen concentration and has a smaller precipitation strain. ams.org.cnxjtu.edu.cn Some studies have detected the γ phase at the front of a growing δ-hydride, supporting its role as a precursor. xjtu.edu.cnresearchgate.net

ζ-Hydride (Zr₂H): The ζ-hydride has also been proposed as a potential precursor to δ-hydrides. mdpi.comnih.gov It is considered a thermodynamically metastable phase that transitions rapidly to the γ or δ phase. mdpi.com

Embryonic Hydrides: Advanced characterization techniques have identified what are believed to be embryonic hydrides in their earliest formation stages. arxiv.org One study reported a hydride with a stoichiometry of only 17 at% hydrogen, significantly lower than that of the ζ-phase, suggesting it represents an initial cluster of hydrogen atoms that precedes the formation of a defined hydride phase. arxiv.org

The generally accepted phase transition sequence with increasing hydrogen content at room temperature is γ-ZrH → δ-ZrH₁.₆₆ → ε-ZrH₂. xjtu.edu.cnresearchgate.net The transformation from δ to ε-hydride (fct ZrH₂) occurs after long-term hydrogen charging at high temperatures via a martensitic shear mechanism. xjtu.edu.cn

Hydride PhaseCrystal StructureRole in Precipitation
γ-ZrH Face-Centered Tetragonal (FCT)Metastable precursor, forms on rapid cooling. ams.org.cnnih.gov
δ-ZrH₁.₅-ZrH₁.₆₆ Face-Centered Cubic (FCC)Thermodynamically stable phase under many conditions. nih.gov
ε-ZrH₂ Face-Centered Tetragonal (FCT)Forms from δ-hydride at high hydrogen concentrations. xjtu.edu.cnxjtu.edu.cn
ζ-Zr₂H Hexagonal Close-Packed (HCP) basedMetastable precursor to γ and δ hydrides. mdpi.comnih.gov

Kinetics of Hydride Growth and Microstructural Development

Morphology and Distribution of Zirconium Hydrides

The arrangement and shape of hydride precipitates within the zirconium matrix define the hydride morphology. This morphology is a critical factor in determining the extent of mechanical property degradation. royalsocietypublishing.orgroyalsocietypublishing.org The distribution is primarily categorized as either intragranular or intergranular.

Hydrides can precipitate either within the interior of zirconium grains (intragranular) or along the boundaries between grains (intergranular). conicet.gov.arroyalsocietypublishing.org The dominant pattern is influenced by the material's microstructure and processing history.

Intragranular Hydrides: These hydrides appear as platelets or needles that form within a single grain. conicet.gov.ar Their formation is encouraged by the presence of nucleation sites within the grain, such as dislocations or, particularly in alloys, secondary phase particles. imperial.ac.uk In large-grained materials, where the grain boundary density is low, the proportion of intragranular hydrides increases. imperial.ac.uk These hydrides typically stop growing when they encounter a grain boundary, as the change in crystallographic orientation presents a barrier. conicet.gov.arpnnl.gov

When zirconium components are exposed to a hydrogen-rich environment, hydrogen is absorbed at the surface and diffuses inward. This can lead to the formation of a concentrated layer of hydrides near the surface, often referred to as a "hydride rim" or "hydride blisters". psu.edumdpi.com

This subsurface hydride formation is accompanied by significant volumetric swelling. xjtu.edu.cnresearchgate.net The swelling occurs because the hydride phases have a larger volume than the zirconium matrix they replace; the volume mismatch is approximately 12.3% for γ-hydride and 17.2% for δ-hydride. mdpi.comxjtu.edu.cn This expansion creates compressive stresses in the surrounding matrix and can cause visible bumps or blisters to form on the material's surface. xjtu.edu.cnfrontiersin.orgfrontiersin.org

Analysis of these surface bumps reveals that subsurface hydrides first form through the nucleation of isolated precipitates, which then grow and coalesce into larger structures. xjtu.edu.cnresearchgate.net The formation of a hydride rim occurs when the rate of hydrogen absorption at the surface exceeds the rate at which hydrogen can diffuse into the bulk of the material. mdpi.com This leads to the hydrogen concentration exceeding the solubility limit in the subsurface layer first, resulting in localized, heavy precipitation. psu.edumdpi.com

Influence of Cooling Rate on Hydride Size, Spacing, and Distribution

The rate at which a zirconium alloy is cooled plays a crucial role in determining the morphology and distribution of the resulting hydride precipitates. ams.org.cnimperial.ac.uk This, in turn, has a significant impact on the mechanical integrity of the material. ams.org.cn

Rapid cooling rates lead to the formation of smaller, more finely dispersed hydride platelets. ams.org.cnkns.org This is attributed to the limited time available for hydrogen diffusion and hydride growth. energy.gov As the cooling rate increases, the thickness and spacing of the hydrides decrease, resulting in a more uniform distribution throughout the zirconium matrix. ams.org.cnmdpi.com At very high cooling rates, such as those achieved by water or liquid nitrogen quenching, a very fine and dispersed hydride distribution is observed, with an average spacing of 1 to 3 micrometers. kns.org This can also lead to an increase in the number density of intragranular hydrides and the formation of metastable γ-hydrides (a face-centered tetragonal structure). ams.org.cnimperial.ac.uk

Conversely, slower cooling rates, such as furnace cooling, allow for more extensive hydrogen diffusion, leading to the formation of coarser, larger hydride platelets. kns.orgresearchgate.net At these slower rates (e.g., < 10 °C/min), the more stable δ-hydride phase (a face-centered cubic structure) is predominantly formed. imperial.ac.uk These larger hydrides are often observed to be aligned in specific orientations within the zirconium matrix. ams.org.cn

The effect of cooling rate on hydride size and spacing is a critical consideration in predicting the mechanical behavior of zirconium alloys. Finer, more dispersed hydrides resulting from rapid cooling can sometimes be less detrimental than the large, interconnected hydride networks that can form during slow cooling, which can act as preferential paths for crack propagation. royalsocietypublishing.org

Below is an interactive table summarizing the influence of cooling rate on key hydride characteristics.

Cooling RateHydride SizeHydride SpacingHydride DistributionPredominant Hydride Phase
Rapid SmallDecreasedFinely dispersed, uniformγ-hydride (metastable)
Slow Large/CoarseIncreasedCoarse, often alignedδ-hydride (stable)

Stress-Induced Hydride Reorientation and Precipitation

The presence of external stress significantly influences the precipitation behavior of zirconium hydrides, leading to a phenomenon known as stress-induced hydride reorientation. mdpi.comosti.gov This reorientation can have profound implications for the mechanical integrity of zirconium alloy components, particularly in nuclear applications where components are subjected to operational stresses. mdpi.comantinternational.com

Mechanisms of Hydride Reorientation under External Stress

Under tensile stress, hydride platelets tend to precipitate with their habit planes oriented perpendicular to the direction of the applied stress. mdpi.comarxiv.org In zirconium alloy fuel cladding tubes, which experience hoop stresses during operation, this results in the reorientation of hydrides from a typically circumferential alignment to a radial one. mdpi.comantinternational.com Conversely, under compressive stress, hydrides tend to align parallel to the stress direction. arxiv.org

The underlying mechanism for this reorientation is believed to be the influence of stress on the nucleation stage of hydride precipitation. arxiv.org The applied stress creates a thermodynamic driving force that favors the formation of hydride nuclei on specific crystallographic planes that are oriented to minimize the strain energy associated with the transformation. arxiv.org Theoretical models suggest that the driving force for orientation under stress is a significant factor during nucleation, while hydride growth is less likely to play a role in the preferential orientation. arxiv.org

Studies have shown that there is a threshold stress required to induce significant hydride reorientation. amazon.comresearchgate.net This threshold is influenced by several factors, including the material's microstructure, texture, and the temperature at which precipitation occurs. osti.govresearchgate.net Repeated thermal cycling under stress can progressively increase the fraction of reoriented hydrides. astm.org

Role of Internal Stresses and Strain Fields in Precipitation Orientation

Even in the absence of external stress, the internal stress state of the material plays a crucial role in determining the orientation of hydride precipitates. osti.gov The precipitation of a hydride introduces a significant volumetric expansion (around 17% for δ-hydride), creating a transformation strain and inducing high internal stresses in the surrounding zirconium matrix. royalsocietypublishing.orgresearchgate.net

This internal stress field can influence the subsequent nucleation and growth of other hydrides. The stress field of an existing hydride platelet can promote the nucleation of new hydrides in its vicinity, leading to the formation of stacks or clusters of aligned platelets. conicet.gov.ar This "auto-catalytic" nucleation mechanism contributes to the formation of the characteristic macroscopic hydride stringers observed in zirconium alloys. conicet.gov.ar

Residual stresses from manufacturing processes, such as cold working, also influence hydride orientation. conicet.gov.ar For instance, compressive residual stresses are intentionally introduced in the radial direction of fuel cladding to inhibit the formation of detrimental radial hydrides. conicet.gov.ar The texture of the zirconium alloy, which describes the preferred crystallographic orientation of the grains, also has a strong impact on the orientation of precipitated hydrides. psu.edu

Analysis of Hydride-Matrix Strain Incompatibilities

The significant mismatch in crystal structure and lattice parameters between the zirconium matrix and the hydride precipitate leads to substantial strain incompatibilities at the hydride-matrix interface. researchgate.netresearchgate.net This mismatch results in a volumetric expansion of approximately 12.3% for γ-hydride and 17.2% for δ-hydride. mdpi.comxjtu.edu.cn

These large misfit strains generate significant internal stresses that must be accommodated by the surrounding matrix. royalsocietypublishing.org This accommodation occurs through elastic and plastic deformation of the zirconium matrix, including the emission of dislocations from the hydride-matrix interface. researchgate.netscientific.netresearchgate.net The plastic deformation creates localized zones of high dislocation density around the hydride precipitates. researchgate.net

Hydride Dissolution and Reprecipitation Phenomena

The processes of hydride dissolution upon heating and reprecipitation upon cooling are fundamental to the behavior of hydrogen in zirconium alloys. These phenomena are not perfectly reversible and exhibit interesting characteristics, such as the "memory effect."

The "Memory Effect" in Hydride Recrystallization

When a zirconium alloy containing hydrides is heated to a temperature sufficient to dissolve the precipitates, and then subsequently cooled, the new hydrides that form often do so at or near the locations of the original hydrides. researchgate.netnih.gov This phenomenon is known as the "memory effect." nih.gov

The primary mechanism responsible for the memory effect is believed to be the dislocation structures that are generated during the initial hydride precipitation. xjtu.edu.cnresearchgate.netnih.gov The significant volume expansion associated with hydride formation induces plastic deformation in the surrounding zirconium matrix, creating a high density of dislocations, often referred to as "dislocation nests" or "dislocation tangles," around the precipitate. researchgate.netastm.org

When the alloy is heated and the hydrides dissolve, a significant portion of these dislocations remain in the matrix. researchgate.netnih.gov During subsequent cooling, these persistent dislocation structures act as preferential heterogeneous nucleation sites for new hydride precipitates. xjtu.edu.cnnih.gov This is because the strain fields associated with the dislocations can lower the energy barrier for nucleation.

In-situ studies have directly observed that upon cooling, hydrides reprecipitate at the same locations where they existed before dissolution, confirming the memory effect. astm.org This effect has been observed in various zirconium alloys and is a key factor in understanding the evolution of hydride microstructure during thermal cycling. xjtu.edu.cnnih.gov The memory effect also applies to the orientation of the hydrides; if reoriented hydrides are dissolved and then reprecipitated, they tend to reform in the reoriented direction, provided the annealing temperature is not high enough to cause significant recovery of the dislocation structure. psu.edu

Dislocation Fields as Preferential Reprecipitation Sites

The precipitation and subsequent dissolution of zirconium hydride within the zirconium matrix are intricate processes significantly governed by the material's microstructure. Notably, dislocation fields are pivotal in the reprecipitation of hydrides, especially during thermal cycling. This behavior, commonly known as the "memory effect," is largely credited to the presence of dislocations that are generated during earlier precipitation events.

The formation of this compound precipitates is characterized by a substantial increase in volume, which in turn induces internal stresses within the surrounding zirconium matrix. This stress acts as a catalyst for the creation of dislocations at the interface between the hydride and the matrix. These dislocations are not merely a consequence of precipitation; they are active participants in the ongoing microstructural changes within the material.

During thermal cycling, an increase in temperature can lead to the dissolution of existing this compound precipitates. However, the dislocation structures, which are often described as "nests" or having "butterfly" or "bird-nest" configurations, have a tendency to remain within the matrix even after the hydride has dissolved. These enduring dislocation tangles then serve as powerful and preferential sites for the nucleation of reprecipitating hydrides as the material cools. The residual stress field connected to these dislocations establishes energetically favorable areas for hydrogen atoms to gather and for new hydride phases to emerge.

In-situ investigations utilizing transmission electron microscopy (TEM) have offered direct confirmation of this mechanism. Observations reveal that as the material cools, new hydrides materialize in the exact locations where previous hydrides had dissolved, providing clear evidence of the memory effect. The dislocations that are left behind by the dissolved hydrides essentially create a template for the positioning of the new precipitates.

This process is inherently self-catalyzing. The precipitation of a hydride generates dislocations, which then aid the growth of the hydride and simultaneously function as nucleation sites for subsequent precipitation. The emission of dislocations from the tip of a growing hydride alleviates the buildup of stress, which would otherwise hinder further growth by increasing the solubility of hydrogen in the matrix. This reduction in stress fosters a decrease in hydrogen solubility, thereby promoting additional precipitation and growth.

The stability of these dislocation structures is a fundamental aspect of this phenomenon. A significant portion of the dislocation network persists even at temperatures high enough to dissolve the hydrides. It is this remnant dislocation framework that underpins the observed reprecipitation behavior.

The following table encapsulates key research findings concerning the function of dislocations in the reprecipitation of this compound:

Research FindingSignificanceCitations
The precipitation of hydrides leads to the formation of dislocation nests or structures resembling a butterfly around the precipitate.These dislocations are a direct result of the stress from the volume difference between the hydride and the matrix.
When hydrides dissolve, they leave these dislocation nests behind.The persistence of these dislocation structures after the dissolution of hydrides is essential for the memory effect.
The reprecipitation of hydrides gives preference to the locations of these pre-existing dislocation fields.This shows that dislocations serve as heterogeneous nucleation sites, determining where new precipitates will form.
The emission of dislocations at the tip of the hydride promotes additional hydride growth.This is a self-catalytic cycle where the outcome of the transformation (dislocations) helps the transformation to continue.
The memory effect is a noticeable phenomenon that occurs during thermal cycling.This underscores the influence of the material's past microstructural state on its future behavior.

This comprehension of the dynamic relationship between this compound and dislocation fields is vital for forecasting the microstructural changes and mechanical properties of zirconium alloys in a range of uses.

Electronic Structure and Interatomic Bonding in Zirconium Hydrides

Electronic Band Structure Calculations

Theoretical calculations, primarily using density functional theory, provide a foundational understanding of the electronic modifications in zirconium upon hydrogenation. These calculations show that zirconium hydrides retain their metallic bonding characteristics across the entire range of hydrogen compositions. acs.org

The density of electronic states (DOS) at the Fermi level (EF) is highly sensitive to the hydrogen concentration in ZrHx. aps.org In pure zirconium, the states near the Fermi level are dominated by Zr 4d states. martinmagnuson.com As hydrogen is introduced, there is a significant reduction of these Zr 4d valence states close to the Fermi level. martinmagnuson.com

The bonding in zirconium hydride is characterized by a significant interaction between the zirconium 4d-electrons and the hydrogen 1s-electrons. kipt.kharkov.ua This interaction leads to the formation of a new, prominent bonding band located approximately 5 to 7 eV below the Fermi level, a feature that is absent in pure zirconium. martinmagnuson.comkipt.kharkov.ua This band is the result of strong Zr 4d – H 1s hybridization. martinmagnuson.com

The formation of these strong covalent Zr-H bonds involves a transfer of valence electrons from the Zr 4d band to the Zr-H bonding state. This charge transfer from zirconium to hydrogen atoms is significant, leading to a reduction in the strength of the metallic Zr-Zr bonds as hydrogen content increases. martinmagnuson.com The binding energies of the Zr 4p and 3d core levels shift to higher values compared to pure zirconium metal, which confirms this charge transfer. martinmagnuson.com Despite this transfer, states still cross the Fermi level, indicating that the material remains metallic. martinmagnuson.com

The concentration of hydrogen (x in ZrHₓ) is the primary determinant of the electronic properties of the material. As the hydrogen content increases, the electronic structure undergoes several key changes:

Redistribution of States: The density of states is significantly redistributed. The intensity of the Zr 4d states near the Fermi level decreases, while the intensity of the Zr-H hybridization band at ~6 eV below the Fermi level increases. martinmagnuson.comkipt.kharkov.ua

Phase Transitions: Increasing hydrogen content drives phase transitions from the hexagonal α-phase to the cubic δ-phase (around x = 1.6) and finally to the tetragonal ε-phase (for x > 1.75). martinmagnuson.com These structural changes are directly linked to electronic effects, particularly the Jahn-Teller distortion in the d-bands, which removes degeneracy to lower the system's total energy. aps.orgaps.org

Charge Transfer: The degree of charge transfer from zirconium to hydrogen increases with hydrogen concentration, which in turn weakens the metallic Zr-Zr bonds. martinmagnuson.com This also affects the material's conductivity. martinmagnuson.com

Electrical Resistivity: The electrical resistivity of zirconium alloys generally increases with hydrogen concentration. osti.govaps.org

Contribution of Zirconium d-bands to Bonding

Spectroscopic Investigations of Electronic Structure

Spectroscopic techniques provide experimental validation for the theoretical models of this compound's electronic structure, offering direct probes of the hydrogen environment and phase composition.

Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for investigating the electronic structure of zirconium hydrides from the perspective of the hydrogen nucleus. researchgate.net Measurements of the proton spin-lattice relaxation time (T₁) and the Knight shift (σₖ) provide direct information about the local electronic environment. aps.orgresearchgate.net

Below 320 K, the dominant relaxation mechanism for protons is the interaction with conduction electrons. aps.orgresearchgate.net The primary hyperfine interaction for the protons is the transferred core-polarization from the Zr d-band. aps.orgresearchgate.net Both the relaxation time and the Knight shift are sensitive indicators of the density of states at the Fermi level, N(EF). aps.org

Studies across a range of hydrogen concentrations (1.5 ≤ x ≤ 2.0) show that both parameters confirm that N(EF) is highly dependent on the hydrogen content, with a maximum value occurring near ZrH₁.₈₃. aps.orgresearchgate.net This behavior is attributed to the modifications in the d-bands caused by the FCC-to-FCT tetragonal distortion (Jahn-Teller effect). aps.orgresearchgate.net NMR has also been effectively used to study the diffusion of hydrogen in the ZrHₓ lattice by measuring the temperature dependence of T₁, allowing for the determination of activation energies for hydrogen jumps between interstitial sites. aps.orgosti.govqut.edu.au

Electron Energy Loss Spectroscopy (EELS) is used to analyze the microstructure of zirconium hydrides by measuring the characteristic energy losses of electrons passing through the material. The low-loss region of the EELS spectrum is dominated by plasmons, which are collective oscillations of the valence electrons. edpsciences.org The energy of these plasmon peaks is sensitive to the density of valence electrons and thus changes with the formation of different hydride phases. edpsciences.org

This technique allows for the effective "fingerprinting" and identification of different this compound phases (γ, δ, and ε) coexisting in a sample. edpsciences.orgresearchgate.netosti.gov Each phase exhibits a distinct plasmon loss energy, making it possible to distinguish them with high spatial resolution. edpsciences.orgarxiv.org For example, the plasmon peak energy shifts from approximately 16.9 eV in the α-Zr matrix to 18.4-18.5 eV for the γ-hydride and 19.0-19.3 eV for the δ-hydride. edpsciences.orgarxiv.org The ability to distinguish these phases is crucial for analyzing hydride precipitates and blisters in zirconium alloys. edpsciences.orgresearchgate.net

Experimental Plasmon Loss Energies for Zirconium and its Hydrides
PhasePlasmon Loss Energy (eV)Reference
α-Zr (matrix)16.9 arxiv.org
γ-hydride18.4 - 18.5 edpsciences.orgarxiv.org
δ-hydride19.0 - 19.3 edpsciences.orgarxiv.org
ε-hydride19.6 edpsciences.org

Photoemission Spectroscopy Insights into Valence Electron States

Photoemission Spectroscopy (PES), which includes both X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), has been a critical tool for elucidating the electronic structure of zirconium hydrides. These techniques directly probe the energy distribution of valence electrons, providing fundamental insights into chemical bonding.

Upon hydrogenation of zirconium, PES studies reveal dramatic changes in the valence band spectrum compared to pure zirconium metal. aps.org In metallic zirconium, the valence band is dominated by the Zr 4d states, which form a peak near the Fermi level (EF). researchgate.net The most striking feature in the spectrum of this compound is the emergence of a new, strong peak at a binding energy significantly below the Fermi level. aps.org This feature is consistently reported in a range of approximately 5.5 eV to 7 eV below EF. aps.orgcapes.gov.brosti.gov

This new peak is attributed to the formation of a Zr-H bonding state, resulting from the hybridization of the hydrogen 1s and the zirconium 4d orbitals. martinmagnuson.comresearchgate.netarxiv.org The formation of this bonding state is a direct consequence of the incorporation of hydrogen into the zirconium lattice. As the hydrogen content (x) in ZrHx increases, the intensity of this Zr-H bonding peak grows. researchgate.netmartinmagnuson.com Concurrently, the intensity of the Zr 4d states near the Fermi level is significantly reduced. martinmagnuson.comresearchgate.netarxiv.org This redistribution of spectral intensity indicates a transfer of electrons from the Zr 4d band to the newly formed Zr-H bonding states. researchgate.net This process weakens the metallic Zr-Zr bonds while strengthening the Zr-H covalent bonds. researchgate.net

Further evidence for this electronic rearrangement comes from the observation of shifts in the core electron energy levels. XPS studies show that the binding energies of the Zr 3d and Zr 4p core levels shift to higher values with increasing hydrogen concentration. capes.gov.brmartinmagnuson.comosti.gov For instance, in ZrH1.16, chemical shifts of 0.51 eV for the Zr 3d5/2 and 0.68 eV for the Zr 4p3/2 peaks towards higher binding energy have been recorded. martinmagnuson.comresearchgate.netarxiv.org For ZrH1.65, a shift of 1.0 eV was observed for the Zr 4p core levels. aps.orgosti.gov These shifts are consistent with a net transfer of charge from the less electronegative zirconium atoms to the more electronegative hydrogen atoms. aps.orgcapes.gov.brosti.govosti.gov

The changes in the valence electron states are also closely linked to the structural phase transitions observed in the this compound system. martinmagnuson.com Specifically, variations in the emission features near the Fermi level and in the deeper bonding band around -7 eV have been correlated with the phase transition from a face-centered cubic (fcc) to a face-centered tetragonal (fct) structure as hydrogen content increases (e.g., for x between 1.63 and 1.94). capes.gov.brmartinmagnuson.comosti.gov These spectral changes are interpreted as a manifestation of the Jahn-Teller effect, which removes the electronic degeneracy in the d-bands and provides a driving force for the tetragonal distortion. capes.gov.brmartinmagnuson.comresearchgate.net

The following table summarizes key binding energy values for ZrHx as determined by photoemission spectroscopy.

FeatureCompound/PhaseBinding Energy (eV)
Zr-H Bonding Bandδ-ZrHx~6.0 martinmagnuson.comresearchgate.net
Zr-H Bonding Bandδ-ZrH1.65~6.4 aps.org
Zr-H Bonding BandZrH1.65~7.0 aps.orgosti.gov
Dihydride Bonding Band CenterZrHx~5.5 capes.gov.brosti.gov
Zr 4d Peakα-Zr Metal~1.0 researchgate.net
Zr 3d5/2 Shift (relative to Zr metal)ZrH1.16+0.51 martinmagnuson.comresearchgate.netarxiv.org
Zr 4p3/2 Shift (relative to Zr metal)ZrH1.16+0.68 martinmagnuson.comresearchgate.netarxiv.org
Zr 4p Shift (relative to Zr metal)ZrH1.65+1.0 aps.orgosti.gov

Advanced Experimental Characterization Techniques for Zirconium Hydride Research

Microstructural and Crystallographic Analysis Techniques

Scanning Electron Microscopy (SEM) is a foundational technique for characterizing the microstructure of zirconium hydride. core.ac.uk It is frequently used to observe the morphology, size, and distribution of hydride precipitates within the zirconium matrix. core.ac.ukconicet.gov.ar In backscattered electron (BSE) imaging mode, contrast is generated based on the average atomic number of the phases present. pnnl.gov Since hydride regions have a lower average atomic number than the surrounding zirconium matrix, they appear as darker areas in BSE images, allowing for clear visualization and quantification of hydride phases. pnnl.govinl.gov

Researchers use SEM to study hydride-induced features, such as bumps on the sample surface that result from the volumetric swelling associated with hydride formation. xjtu.edu.cn BSE-SEM is particularly effective for revealing the distribution of different hydride phases, where variations in grayscale contrast can indicate the presence of multiple phases like δ-ZrH₁.₆₆ and ε-ZrH₂. pnnl.govinl.gov This technique can distinguish between intergranular (at grain boundaries) and intragranular (within grains) hydride platelets. conicet.gov.ar For instance, studies on Zircaloy-4 have used BSE imaging to show that hydride formation can consist of both banding and needle-like morphologies that extend through the grain interiors. osti.gov

Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling detailed analysis of the crystallographic features of zirconium hydrides. xjtu.edu.cn TEM is used to identify the type and morphology of hydride precipitates and to determine their orientation relationships with the host zirconium matrix. rmme.ac.cn For example, TEM studies have identified lath-shaped δ-ZrH₁.₆ and acicular ε-ZrH₁․₈ hydrides in Zr-4 alloys. rmme.ac.cn

High-Resolution TEM (HRTEM) provides atomic-level insights into the crystal structure of hydrides and the interfaces they form with the matrix. osti.gov HRTEM can reveal distortions within the crystal lattice, indicating significant stress concentration produced during hydride precipitation. rmme.ac.cn It has been instrumental in confirming the crystal structures of different hydride phases, such as the face-centered cubic (FCC) structure of δ-hydrides and the face-centered tetragonal (FCT) structure of γ-hydrides. mdpi.com Furthermore, HRTEM has been used to identify specific orientation relationships, like (0001)α//(111)δ, and to observe the formation of different phases, such as the transformation of δ-hydride to the ζ-phase under certain conditions. osti.govdoi.org In-situ TEM heating experiments allow for real-time observation of hydride dissolution and precipitation, revealing memory effects where hydrides reprecipitate at their original locations. researchgate.net

Electron Backscatter Diffraction (EBSD), a technique typically integrated with an SEM, is a powerful tool for mapping the crystallographic orientation of grains and phases. kit.eduazom.com In this compound research, EBSD is essential for determining the orientation relationship between hydride precipitates and the surrounding zirconium matrix. azom.comoup.com This information is crucial for understanding the mechanical behavior and fracture properties of hydrided zirconium alloys. azom.comarxiv.org

EBSD can successfully create phase maps that distinguish between the zirconium matrix (e.g., α-Zr) and various hydride phases (e.g., γ-hydride, δ-hydride). azom.comcambridge.org High-quality EBSD maps require careful sample preparation, often involving electropolishing or ion beam milling to create a flat, artifact-free surface that retains the brittle hydride particles. azom.comarxiv.org Studies have used EBSD to confirm that δ-hydride precipitates often follow the conventional orientation relationship with the parent zirconium, with a habit plane close to the zirconium (0002) plane. researchgate.netresearchgate.net The technique can also reveal the internal structure of the hydrides, such as twinning, and local misorientations. azom.com

Table 1: EBSD Phase Indexing Information for Zirconium and this compound

PhaseCrystal StructureSpace GroupLattice Parameters (a, c in nm)
Zirconium (α-Zr)Hexagonal194 (P6₃/mmc)a=0.32, c=0.51
This compound (δ-ZrH₂)Cubic225 (Fm-3m)a=0.48

Data sourced from Oxford Instruments. azom.com

X-ray Diffraction (XRD) is a primary and often preliminary technique for identifying the crystal phases present in a this compound sample. xjtu.edu.cnkit.edu By analyzing the diffraction pattern, researchers can distinguish between α-Zr, δ-ZrH₁.₆₆, γ-ZrH, and ε-ZrH₂ phases. xjtu.edu.cnpsu.edu Synchrotron-based high-energy XRD is particularly powerful due to its high intensity and penetration, allowing for in-situ studies of phase transformations under stress or temperature changes. osti.govresearchgate.net

XRD is used to determine the predominant hydride phase as a function of hydrogen content. For instance, in Zircaloy-4, the δ-hydride is the main phase for hydrogen content up to 1250 wt ppm, while at higher concentrations, γ- and ε-hydrides also appear. psu.edu The technique also allows for precise measurement of the lattice parameters of each phase. osti.gov These measurements are critical for understanding the structural changes and strains that occur as hydrogen is absorbed into the zirconium lattice. psu.edu

Table 2: Common this compound Phases and Their Crystal Structures

PhaseStoichiometryCrystal SystemSpace Group
γ-ZrHZrHFace-Centered Tetragonal (FCT)P4₂/n
δ-ZrH₁.₆₆ZrH₁.₅₋₁.₇Face-Centered Cubic (FCC)Fm-3m
ε-ZrH₂ZrH₂Face-Centered Tetragonal (FCT)I4/mmm

Data compiled from various research findings. mdpi.comdoi.org

Atomic Force Microscopy (AFM) is utilized to probe the surface topography and physical properties of this compound at the nanometer scale. cambridge.org It can measure fundamental material properties of individual hydride domains, which can then be correlated with data from SEM to link these properties to chemical composition and phase. cambridge.org AFM in tapping mode can assess surface quality and morphology, revealing features like grain structure and precipitates. pnnl.gov

Advanced AFM modes allow for the mapping of local properties. For example, magnetic force microscopy has been used to identify magnetic ZrHx phases, while other modes can detect domain-specific hardness and thermal properties. pnnl.govcambridge.org AFM has revealed extensive twinning within hydrides formed at 500°C, a feature not observed in needle-like hydrides formed at 350°C. pnnl.gov This technique provides a way to map physical properties that were previously only known at the bulk level directly onto individual hydride domains. cambridge.org

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Determination

Chemical and Elemental Distribution Analysis

Analyzing the distribution of hydrogen and other alloying elements is crucial for a complete understanding of this compound systems. Several techniques, often used in conjunction with microscopy, are employed for this purpose.

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) , commonly paired with SEM and TEM, is used for elemental analysis. inl.gov In the context of this compound, EDS can confirm the uniform distribution of alloying elements like tin within the matrix and identify precipitates of other elements, such as iron. mdpi.com While EDS cannot detect light elements like hydrogen, it is vital for characterizing the composition of the metallic matrix and secondary phase particles that may influence hydride formation. inl.govarxiv.org

Atom Probe Tomography (APT) provides 3D chemical mapping with sub-nanometer resolution, making it uniquely suited for studying the distribution of hydrogen at interfaces and defects. arxiv.orgoup.com APT has been used to reveal the rejection of tin (Sn) from the hydride into the surrounding matrix and its segregation at the hydride/matrix interface. arxiv.orgarxiv.org This technique can also quantify the amount of hydrogen that remains in solid solution within the zirconium matrix after hydride precipitation. arxiv.org Isotopic marking with deuterium (B1214612) (D) is often used to help distinguish the incorporated hydrogen/deuterium from background signals in the instrument. nih.gov

Electron Energy Loss Spectroscopy (EELS) , performed in a TEM, can also be used for the chemical characterization of zirconium hydrides. arxiv.orgedpsciences.org It provides information on elemental composition and chemical bonding and is sensitive to light elements, including hydrogen. arxiv.org

Energy Dispersive Spectroscopy (EDS/EDX) for Elemental Mapping

Energy Dispersive Spectroscopy (EDS or EDX) is a powerful microanalytical technique frequently coupled with scanning electron microscopes (SEM) or scanning transmission electron microscopes (STEM) to perform elemental analysis. bruker.com The fundamental principle of EDS involves bombarding a sample with a high-energy electron beam, which causes the ejection of inner-shell electrons from the atoms within the sample. bruker.comgatan.com This creates vacancies that are subsequently filled by electrons from higher energy shells. The excess energy from this transition is released in the form of X-rays, which are characteristic of the specific element from which they originated. bruker.comgatan.com

By detecting and measuring the energy and intensity of these emitted X-rays, EDS can identify the elemental constituents of the sample and their relative abundance. gatan.comebatco.com A key application of EDS in this compound research is elemental mapping. This is achieved by scanning the electron beam across a region of interest and collecting an EDS spectrum at each point. The resulting data is used to generate a map that visually represents the spatial distribution of different elements. bruker.comebatco.com In these maps, color intensity corresponds to the concentration of a particular element, providing a clear visualization of elemental segregation, phase distribution, and the presence of any impurities or contaminants. bruker.com This capability is invaluable for studying the microstructure of zirconium and its alloys, identifying the location and distribution of hydride precipitates, and analyzing the composition of secondary phase particles. arxiv.organtinternational.com

Electron Energy Loss Spectroscopy (EELS) for Light Element Analysis

Electron Energy Loss Spectroscopy (EELS) is another analytical technique performed within a transmission electron microscope (TEM) that provides chemical and structural information at high spatial resolution. antinternational.com EELS analyzes the energy distribution of electrons that have passed through a thin sample. As electrons traverse the specimen, they can undergo inelastic scattering events, losing a discrete amount of energy that is characteristic of the elemental composition and bonding states of the atoms they interact with. antinternational.comresearchgate.net

A significant advantage of EELS is its high sensitivity to light elements, such as hydrogen, which are difficult to detect with EDS. antinternational.com This makes EELS particularly well-suited for the study of metal hydrides. The technique can be used to identify different hydride phases by analyzing the plasmon loss peaks in the low-loss region of the EELS spectrum. scispace.comx-mol.net Plasmons are collective oscillations of valence electrons, and their energy is sensitive to the electron density, which changes upon hydride formation. scispace.com For instance, distinct plasmon loss energies have been observed for different this compound phases (e.g., γ, δ, and ε phases), allowing for their identification and mapping within a material. scispace.comx-mol.net This "fingerprinting" capability is much faster than traditional electron diffraction techniques. scispace.com EELS can also provide information on local hydrogen concentration, which can vary across hydride precipitates and at interfaces. researchgate.net

Atom Probe Tomography (APT) for Nanoscale Chemical Redistribution

Atom Probe Tomography (APT) is a materials analysis technique that provides three-dimensional (3D) atomic-scale imaging and chemical composition measurements with exceptional spatial resolution and high elemental sensitivity. oup.com The technique works by applying a high electric field to a needle-shaped specimen, causing individual atoms to be evaporated from the surface. These evaporated ions are then projected onto a position-sensitive detector, allowing for the reconstruction of a 3D map of the atoms in the specimen. oup.com

APT is uniquely capable of mapping the distribution of all elements, including light elements like hydrogen and its isotopes, at the near-atomic level. oup.com This makes it an indispensable tool for investigating the nanoscale chemical redistribution that occurs during hydride formation and growth in zirconium alloys. arxiv.orgoup.com Research using APT has provided critical insights into:

The segregation of alloying elements, such as tin (Sn), ahead of the hydride-matrix interface. arxiv.orgoup.com

The retention of significant amounts of hydrogen (up to 6 at.%) in the zirconium matrix. arxiv.orgarxiv.org

The identification of embryonic hydrides with hydrogen concentrations well below their stoichiometric values. arxiv.orgarxiv.org

The complex arrangement of different hydride phases and the chemistry at their interfaces. researchgate.netresearchgate.net

To mitigate the risk of artifactual hydride formation induced by the focused ion beam (FIB) sample preparation, cryogenic FIB techniques are often employed. arxiv.orgresearchgate.net

In-situ and Operando Characterization

In-situ and operando characterization techniques are powerful methodologies that allow for the real-time observation of materials as they undergo physical or chemical transformations under controlled experimental conditions. These approaches are particularly valuable for studying the dynamic processes involved in the formation and dissolution of zirconium hydrides.

In-situ Hydrogen Charging and Dehydrogenation Studies

In-situ experiments that involve the controlled introduction (charging) and removal (dehydrogenation) of hydrogen from zirconium samples provide direct observational data on hydride nucleation, growth, and dissolution. These studies can be conducted within various analytical instruments, such as scanning or transmission electron microscopes, allowing for the direct visualization of microstructural changes. researchgate.net

For example, in-situ hydrogenation studies in an SEM have shown the growth of preferentially oriented δ-type this compound platelets within the zirconium alloy matrix. researchgate.net Similarly, in-situ heating experiments in a TEM have been used to investigate the dehydrogenation process, revealing phase transformations such as the conversion of δ-ZrH₁.₅₋₁.₆₆ to ζ-ZrH₀.₂₅ at elevated temperatures. researchgate.net These direct observations are crucial for understanding the kinetics and mechanisms of hydrogenation and dehydrogenation, which are fundamental to predicting the behavior of zirconium components in hydrogen-containing environments. researchgate.netdiva-portal.org

Synchrotron X-ray Diffraction for Real-Time Phase Transformations

Synchrotron X-ray diffraction is an exceptionally powerful technique for the in-situ study of phase transformations in materials. The high brilliance and flux of synchrotron X-ray sources enable rapid data acquisition, allowing for the real-time monitoring of crystallographic changes during processes like hydrogenation and dehydrogenation. diva-portal.orgensam.euiucr.org

By performing hydrogen charging experiments directly in the synchrotron beamline, researchers can continuously collect diffraction patterns as a function of temperature, pressure, and time. iucr.orgnih.govnih.gov This provides detailed information on:

The sequence of phase transformations between different this compound phases (e.g., α-Zr, δ-ZrHₓ, ε-ZrHₓ, and γ-ZrH). diva-portal.orgnih.gov

The precise temperatures and conditions at which these transformations occur. nih.govpsu.edu

The kinetics of hydride precipitation and dissolution. psu.edu

The influence of factors like heating/cooling rates on the formation of specific hydride phases. ensam.eu

The high temporal and spatial resolution of synchrotron XRD allows for the detection of subtle and fast phase transformations, providing invaluable data for refining the zirconium-hydrogen phase diagram and validating thermodynamic and kinetic models. diva-portal.orgensam.euiucr.org

Interactive Data Table: Properties of this compound Phases

PhaseCrystal StructureH/Zr Ratio (approximate)
α-ZrHexagonal Close-Packed (HCP)< 0.02
γ-ZrHFace-Centered Tetragonal (FCT)~1
δ-ZrHₓFace-Centered Cubic (FCC)1.5 - 1.66
ε-ZrHₓFace-Centered Tetragonal (FCT)1.8 - 2.0
ζ-ZrHₓHexagonal Close-Packed (HCP)0.25 - 0.5

Computational and Theoretical Methodologies for Zirconium Hydrides

First-Principles Calculations

First-principles calculations, rooted in quantum mechanics, offer a fundamental understanding of material properties without requiring empirical parameters. These methods are crucial for establishing the foundational knowledge of zirconium hydride systems.

Density Functional Theory (DFT) for Electronic Structure, Phase Stability, and Mechanical Properties

Density Functional Theory (DFT) has been extensively used to investigate the electronic structure, phase stability, and mechanical properties of various this compound phases. acs.orgarxiv.orgdiva-portal.orgenergy.govicm.edu.pl DFT calculations, often employing the generalized gradient approximation (GGA), can determine the ground state crystal structure and energetic properties of different ZrHₓ polymorphs. arxiv.orgenergy.govarxiv.orgresearchgate.net

Electronic Structure: Analysis of the electronic density of states reveals that zirconium hydrides generally maintain metallic bonding across a wide range of hydrogen concentrations. acs.orgarxiv.orgicm.edu.pl The bonding in these hydrides is characterized as a mixture of metallic and covalent contributions. icm.edu.pl

Phase Stability: DFT calculations are crucial for determining the relative stability of different this compound phases (e.g., ζ, γ, δ, and ε). acs.orgarxiv.orgosti.govaip.org By calculating formation enthalpies, researchers can predict which phases are thermodynamically stable under various conditions. acs.org For instance, studies have shown that δ-ZrH₁.₅ is the most stable structure at high temperatures, while ZrH₂ is more stable at lower temperatures. arxiv.org The stability of various polymorphs, such as the cubic Pn-3m and tetragonal P42/mcm forms of δ-ZrH₁.₅, has been a subject of detailed investigation. osti.gov Some studies have indicated that the ζ phase may not be a locally stable configuration. osti.govaip.org

Mechanical Properties: DFT is also employed to predict the mechanical properties of zirconium hydrides. acs.orgosti.govrsc.org Calculations of elastic constants for different phases allow for the assessment of their mechanical stability based on the Born criteria. osti.govrsc.org These calculations can distinguish between ductile and brittle behavior, with studies indicating that ζ-Zr₂H and γ-ZrH are more ductile, while δ-ZrH₁.₅ and ε-ZrH₂ are more brittle compared to α-Zr. acs.org The Voigt-Reuss-Hill approximation is often used to estimate the bulk and shear moduli of polycrystalline aggregates. osti.govrsc.org

Table 1: Calculated Mechanical Properties of this compound Phases from DFT

Phase Crystal Structure Bulk Modulus (GPa) Shear Modulus (GPa) Young's Modulus (GPa) Pugh's Ratio (G/B)
γ-ZrH P4₂/mmc 101.9 40.6 107.5 0.40
δ-ZrH₁.₅ P4₂/mcm 129.5 60.1 154.1 0.46
ε-ZrH₂ FCT 123.0 52.0 135.0 0.42

Data sourced from multiple theoretical studies and may vary based on computational parameters.

Ab initio Molecular Dynamics (AIMD) for Atomic-Scale Dynamics

Ab initio Molecular Dynamics (AIMD) combines molecular dynamics with first-principles electronic structure calculations to simulate the time evolution of atomic systems. This method is particularly useful for studying the diffusion of hydrogen and the vibrational properties of zirconium hydrides. osti.govmdpi.commdpi.comresearchgate.net

AIMD simulations have been used to generate phonon density of states (DOS) for various this compound phases, which are essential for developing thermal scattering laws (TSLs) used in nuclear reactor modeling. osti.govmdpi.commdpi.comresearchgate.net By analyzing the velocity auto-correlation function from AIMD trajectories, researchers can derive the phonon spectra for both hydrogen and zirconium in different hydride phases like δ-ZrHₓ and ε-ZrH₂. osti.govmdpi.com These simulations have highlighted significant differences in the TSLs compared to older models, emphasizing the importance of considering the specific crystal structure. mdpi.com Furthermore, AIMD can be employed to create databases of atomic configurations and energies to train machine-learning potentials for larger-scale simulations. osti.gov

Atomistic and Mesoscale Simulations

Bridging the gap between the atomic scale and macroscopic behavior, atomistic and mesoscale simulations provide insights into larger and more complex phenomena such as microstructural evolution and defect interactions.

Molecular Dynamics (MD) Simulations for Microstructural Evolution and Defect Interactions

Molecular Dynamics (MD) simulations are a powerful tool for investigating the structure, mechanical properties, and defect dynamics in zirconium and zirconium hydrides on a larger scale than is feasible with AIMD. usask.causask.ca These simulations often utilize empirical potentials, such as the Embedded Atom Method (EAM) and Modified Embedded Atom Method (MEAM), to describe the interatomic forces. usask.ca

MD simulations have been successfully applied to study:

Mechanical Properties: Temperature-dependent stress-strain behavior and failure mechanisms in α-Zr and zirconium hydrides. usask.causask.ca

Defect Interactions: The interaction between hydrogen atoms and various lattice defects like dislocation loops and vacancies. osti.govosti.govnih.gov Studies have shown that the binding of hydrogen to dislocation loops is anisotropic and depends on the local stress field and excess volume. osti.gov Hydrogen has also been observed to promote the clustering of vacancies. osti.gov

Microstructural Evolution: The influence of hydrogen on crack nucleation and propagation at interfaces between zirconium and this compound. usask.causask.ca MD simulations can model the deformation mechanisms in polycrystalline zirconium containing hydride precipitates. researchgate.net

Kinetic Monte Carlo (KMC) Simulations for Diffusion Pathways

Kinetic Monte Carlo (KMC) simulations are used to study the long-term evolution of systems where the dynamics are dominated by rare events, such as atomic diffusion. In the context of zirconium hydrides, KMC is particularly effective for modeling hydrogen diffusion. arxiv.orgosti.govnih.gov

An accelerated KMC method, often parameterized with data from DFT calculations, can efficiently compute hydrogen diffusivity in α-Zr and its alloys. osti.govnih.gov This approach has been used to investigate the anisotropic nature of hydrogen diffusion, revealing that diffusivity along the axis is slightly higher than along the axis at elevated temperatures. osti.govnih.gov KMC simulations have also shown that above room temperature, hydrogen diffusion is primarily governed by thermal hopping, with minimal contribution from quantum tunneling. osti.govnih.gov The presence of other elements, like oxygen, can be incorporated into KMC models to study their effect on hydrogen diffusivity, showing that oxygen can slow down hydrogen diffusion by creating traps. arxiv.org

Phase Field Modeling (PFM) of Hydride Formation and Morphology

Phase Field Modeling (PFM) is a powerful mesoscale simulation technique used to study the evolution of microstructures, such as the formation and growth of hydride precipitates in a zirconium matrix. psu.edupsu.eduncsu.eduosti.govfrontiersin.orgresearchgate.net The model describes the system using a set of continuous field variables that represent the different phases and their interfaces. psu.eduncsu.edufrontiersin.org

PFM has been instrumental in understanding:

Hydride Morphology: The model can predict the elongated, platelet-like shape of hydrides and their tendency to stack along specific crystallographic planes of the zirconium matrix. psu.edukns.org The morphology is shown to be strongly influenced by the stress distribution in the material. ncsu.edu

Hydride Reorientation: PFM simulations can explore the mechanisms of hydride reorientation under applied stress, a critical factor in the mechanical integrity of zirconium components. kns.orgasme.org These models can simulate how an applied hoop stress promotes hydride precipitation in grains with specific orientations. asme.org

Formation Kinetics: By coupling the phase-field equations with diffusion equations (like the Cahn-Hilliard equation), PFM can simulate the entire process of hydride precipitation, from hydrogen diffusion to nucleation and growth. psu.eduncsu.edufrontiersin.org Quantitative models incorporate thermodynamic data from sources like CALPHAD databases to achieve realistic simulations in terms of time and length scales. psu.eduresearchgate.net

Modeling of Elastic Strain Energies and Interfacial Anisotropy

The precipitation of hydrides in a zirconium matrix involves significant structural and volume changes, leading to the generation of elastic strain energy. This energy is a critical factor in determining the morphology, orientation, and growth kinetics of hydride precipitates.

Elastic Strain Energy:

The elastic strain energy arises from the lattice mismatch between the zirconium matrix (typically hexagonal close-packed, hcp) and the hydride phase (e.g., face-centered cubic δ-hydride). kns.org This mismatch is mathematically described by an eigenstrain tensor. kns.org The total elastic energy of hydrogen interstitials in the zirconium lattice under external stress can be analyzed by considering the total elastic strain associated with both the interstitials and the applied stress. ustb.edu.cn

Several phase-field models incorporate the calculation of elastic strain energy to predict hydride morphology. inl.govresearchgate.nettechscience.comresearchgate.net These models have demonstrated that the anisotropy of the strain resulting from the volume misfit is responsible for the elongated shape of hydrides. inl.govresearchgate.nettechscience.comresearchgate.net For instance, some models assume that mesoscale hydrides can be described as single platelets that grow along the basal plane without applied stress and perpendicular to it under stress. inl.govresearchgate.nettechscience.comresearchgate.net The Voigt-Taylor scheme is one method used to compute the elastic strain energy. kns.org

Interfacial Anisotropy:

The energy of the interface between the α-Zr matrix and the δ-hydride precipitate is generally anisotropic, meaning it varies with the orientation of the interface. iphy.ac.cndntb.gov.ua This anisotropy is due to the differences in crystal structure and bonding at the interface. dntb.gov.ua

While some models assume an isotropic interfacial energy for simplicity, this can influence the predicted shape of the hydride particles. inl.goviphy.ac.cn More advanced models incorporate an anisotropic description of the interfacial free energy. inl.govdntb.gov.ua For example, some research defines the anisotropy of the interfacial free energy to explain the stacking of nanoscale hydrides along specific crystallographic planes. inl.gov Studies have shown that anisotropic hydrides at semi-coherent and non-coherent interfaces exhibit parallelogram-like and needle-like morphologies, respectively, which aligns with experimental observations. dntb.gov.ua The anisotropy of interfacial energy and mobility has a significant impact on the morphology of hydride precipitation. dntb.gov.ua

Machine Learning Potentials for Large-Scale Molecular Simulations

The limitations of traditional interatomic potentials and the high computational cost of first-principles methods like Density Functional Theory (DFT) have spurred the development of machine learning potentials (MLPs) for simulating this compound systems. arxiv.orgle.ac.uk MLPs, particularly those based on neural networks, offer a balance of high accuracy, comparable to first-principles calculations, and computational efficiency, enabling large-scale molecular dynamics (MD) simulations. arxiv.orgle.ac.ukresearchgate.net

These potentials are trained on extensive datasets generated from first-principles calculations, encompassing a wide range of atomic configurations relevant to metallurgical processes. arxiv.org This allows MLPs to accurately model various properties and phenomena, including:

Basic Properties: Bulk properties, point defect formation energies, and the diffusion behavior of hydrogen and zirconium. arxiv.orgle.ac.ukresearchgate.net

Mechanical Behavior: Dislocation structures, their relative energies, and fracture behavior. arxiv.org

Phase Transformations: MLPs have been developed to model the transformations between the α, β, and ω phases of zirconium. arxiv.org

One prominent approach is the deep potential (DP) method, which has been used to develop accurate potential energy models for the ZrH system. le.ac.ukresearchgate.net By integrating a DP model with the Ziegler-Biersack-Littmark (ZBL) potential, researchers can predict the threshold displacement energy of zirconium and hydrogen in ε-ZrH₂. le.ac.ukresearchgate.net

Active learning strategies are often employed to train these potentials, where configurations from atomistic simulations are iteratively added to the training set. globalauthorid.com Recent work has shown that training on small atomic cells (1–8 atoms) can produce MLPs with accuracy rivaling those trained on much larger systems, at a fraction of the computational cost. globalauthorid.com

The development of robust MLPs for zirconium and its hydrides is crucial for enabling large-scale simulations of complex processes such as deformation, fracture, and radiation damage, providing a foundation for future extensions to alloys and oxides. arxiv.org

Continuum Mechanics and Constitutive Modeling

Crystal Plasticity Finite Element Models (CPFEM) for Deformation Behavior

Crystal Plasticity Finite Element Models (CPFEM) have emerged as a powerful tool for investigating the mechanical behavior of zirconium alloys containing hydride precipitates. imperial.ac.ukscispace.comcstam.org.cn These models can explicitly represent the microstructure, including the morphology and spatial distribution of hydrides, to predict the stress and strain localization at the phase boundaries. imperial.ac.ukresearchgate.net

By incorporating the anisotropic elastic and plastic properties of both the zirconium matrix (hcp) and the hydride phases, CPFEM simulations can capture the influence of crystallographic orientation on deformation. scispace.comresearchgate.net The constitutive material model for Zircaloy is based on crystal plasticity theory, which considers its hexagonal close-packed (HCP) atomic structure, while hydrides are often modeled as isotropic elasto-plastic or brittle materials. scispace.com

Key applications and findings from CPFEM studies include:

Stress and Strain Analysis: CPFEM allows for the detailed analysis of stress and strain fields at the grain scale, considering the effects of anisotropic elastic mismatch and crystallographic orientation. researchgate.net This is crucial for understanding how local stress distributions influence hydrogen uptake, which is favored in regions of high hydrostatic stress. researchgate.net

Effect of Hydride Morphology: Parametric studies using CPFEM have shown that the volume fraction of hydrides has a significant impact on the mechanical properties, with an almost linear relationship observed between yield stress and hydride volume fraction. scispace.com Conversely, the width of the hydride lamellae was found to have a negligible effect on the yield stress. scispace.com

Deformation Mechanisms: CPFEM can be used to study the initiation of plasticity, which in the presence of hydrides, has been shown to start with the nucleation of pyramidal partial dislocations from surfaces, followed by the formation of basal dislocations. researchgate.net

Fracture Behavior: By coupling CPFEM with cohesive zone models (CZM), it is possible to simulate crack propagation along grain boundaries, providing insights into the fracture mechanisms of these materials. americanelements.com

These models are often informed by experimental data, such as electron backscatter diffraction (EBSD) measurements, which provide the necessary microstructural input for the simulations. researchgate.net

Modeling Hydride-Slip Interactions

Modeling efforts in this area often combine experimental techniques with advanced computational models:

Experimental-Computational Approach: High-resolution digital image correlation (HRDIC) combined with CPFEM allows for the study of slip evolution, including nucleation, transfer, and inhibition at hydride-matrix interfaces. imperial.ac.uk This approach has been used to develop new slip transfer criteria for the α/δ phase boundaries. imperial.ac.uk

Micromechanical Quantities: The models show that local micromechanical quantities, such as shear stress and stored energy density, are necessary to drive subsequent slip transfer at the phase boundaries. imperial.ac.uk

Coupled Diffusion-Plasticity Models: Some models couple crystal plasticity with diffusion subroutines to investigate the effects of transformation strain induced by hydride precipitation. researchgate.netwikipedia.org These models have shown that hydride precipitation induces significant rotation fields and geometrically necessary dislocations in the surrounding zirconium matrix, particularly near the hydride tips. researchgate.net The resulting stress fields, in turn, influence the distribution of hydrogen, affecting further hydride interlinking. researchgate.netwikipedia.org

These modeling approaches provide valuable insights into how existing elastoplastic hydride packets interact with the matrix, which is crucial for understanding hydride precipitation mechanisms and assessing structural integrity, particularly in the context of delayed hydride cracking (DHC). nih.gov

Advanced Research on Zirconium Hydride Interactions in Zirconium Based Alloys

Hydrogen Embrittlement Mechanisms in Zirconium Alloys

Hydrogen embrittlement is a major concern for the integrity of zirconium alloy components in nuclear reactors. mdpi.com When the concentration of hydrogen exceeds its terminal solid solubility in the zirconium matrix, it precipitates as brittle hydride phases. tandfonline.com This process significantly reduces the material's ductility and toughness, making it more susceptible to failure. mdpi.comroyalsocietypublishing.org The embrittlement manifests in two primary forms: a reduction in fracture toughness and a time-dependent crack growth mechanism known as delayed hydride cracking (DHC). iaea.org

Hydride-Induced Toughness Reduction and Ductile-to-Brittle Transition

The presence of brittle zirconium hydrides within the ductile zirconium matrix is the primary cause of toughness reduction and can lead to a ductile-to-brittle transition (DBT). mdpi.comroyalsocietypublishing.org This transition is characterized by a significant drop in the material's ability to deform plastically before fracturing. royalsocietypublishing.org The severity of embrittlement and the temperature at which the DBT occurs are strongly dependent on the hydrogen concentration. mdpi.commdpi.com For instance, studies on Zircaloy-4 have shown a pronounced DBT at temperatures between 25°C and 75°C when the hydrogen content is in the range of 700 to 850 ppm. mdpi.com At room temperature, while the ultimate tensile strength may increase with hydrogen concentration, the elongation, or ductility, sees a sharp decline. mdpi.commdpi.com

The fracture toughness (KIC) of zirconium alloys decreases as the concentration of hydrides increases. Initially, the toughness may only slightly decrease, but it drops abruptly once the hydrides form a continuous, interlinked network within the matrix. royalsocietypublishing.org This network provides an easy path for crack propagation. The complete ductile-to-brittle transition corresponds to the formation of this highly continuous hydride network. royalsocietypublishing.orgroyalsocietypublishing.org Research on irradiated materials shows a more gradual transition with temperature compared to the abrupt transition seen in unirradiated materials. nrc.gov For example, at a hydrogen concentration of 200 ppm, the lower-shelf fracture toughness values are in the range of 20-50 MPa√m, gradually increasing to 80 MPa√m at 280°C. nrc.gov

Effect of Hydrogen Content on Mechanical Properties of Zircaloy-4 at Room Temperature
Hydrogen Content (ppm)Ultimate Tensile Strength (UTS) (MPa)Maximal Elongation (%)Fracture Behavior
0~450-50020-30Ductile
Up to 712IncreasesDecreases by >30%Transitioning
700-850Significantly IncreasedSignificantly ReducedDuctile-to-Brittle Transition
1217Linearly Increased from 0 ppmDrastically ReducedBrittle

Role of Hydride Morphology, Distribution, and Twinning on Embrittlement

Morphology and Distribution : Hydrides can precipitate both within the grains (intragranularly) and at the grain boundaries (intergranularly). mdpi.com Intergranular hydrides are considered more detrimental to ductility. royalsocietypublishing.org The morphology of hydrides can range from slender, needle-like structures to thicker, lath-like platelets. mdpi.comnih.gov Lath-like hydrides can generate higher compressive stresses and lead to increased stress concentrations, which enhances tensile strength but severely reduces elongation. mdpi.com A non-homogeneous distribution, such as the formation of a dense hydride rim on the cooler outer surface of fuel cladding, exacerbates embrittlement effects compared to a uniform distribution. anl.govastm.org Localized hydride precipitates are more damaging to the integrity of the cladding. astm.org

Orientation : The orientation of hydride platelets relative to the applied stress is a crucial factor. tandfonline.com Embrittlement is most severe when the normal of the hydride platelets is aligned parallel to the tensile stress axis. tandfonline.com In zirconium alloy tubes, hydrides typically form with their platelets oriented in the circumferential direction due to the manufacturing texture. nrc.gov However, under tensile hoop stress, these hydrides can reorient to a radial direction, which is highly detrimental to the tube's integrity. nrc.gov

Twinning : Deformation twinning is another important microstructural feature in zirconium alloys. The formation of lath-like δ-phase hydrides can induce twinning, which creates further lattice mismatch and intensifies stress concentrations, leading to earlier fracture. mdpi.comnih.gov Hydrides can also precipitate heterogeneously at twin boundaries. researchgate.net Research has shown that dislocations around twin boundaries can play a significant role in the nucleation of hydrides by reducing the misfit strain energy. researchgate.net Interactions between hydrides and twins are complex; twins can nucleate both before and after microcracks form within hydrides. uwo.ca

Formation of Voids and Micro-Cracks at Hydride-Matrix Interfaces

The interface between the brittle hydride precipitate and the ductile zirconium matrix is a primary site for damage initiation. It has been suggested that voids and micro-cracks nucleate at these interfaces. researchgate.net The presence of hydrides can facilitate the formation of porosity and cracking in the adjacent oxide layer at the metal-oxide interface. bham.ac.uk The larger volume of zirconium hydrides compared to the zirconium matrix they replace can contribute to the formation of void spaces. bham.ac.uk

Tensile stress can cause these micro-cracks to form within the hydrides themselves or at the interface. uwo.caresearchgate.net These cracks can then propagate through the brittle hydride or along the interface, eventually leading to the failure of the component. scielo.br The transformation strain induced by the precipitation of hydrides significantly influences the nucleation and growth of these micro-cracks. uwo.ca Studies combining experimental work and crystal plasticity modeling have indicated that the local shear energy density within hydrides is a primary driving force for crack formation. uwo.ca

Delayed Hydride Cracking (DHC) in Zirconium Components

Delayed Hydride Cracking (DHC) is a sub-critical, time-dependent crack growth mechanism that affects zirconium alloys and other hydride-forming metals. iaea.orgiaea.org It is a significant concern for the long-term integrity of nuclear components like pressure tubes and fuel cladding. iaea.orgnrc.gov The process requires the presence of a flaw (like a notch or a small crack), tensile stress, and a sufficient concentration of hydrogen to form hydrides. gruppofrattura.it

Mechanisms of DHC Initiation and Crack Propagation

The DHC process occurs in a series of discrete steps:

Hydrogen Diffusion : Under a stress gradient, such as the one at the tip of a crack, hydrogen in solid solution diffuses towards this region of high tensile stress. iaea.orgnrc.gov This stress-directed diffusion is a fundamental aspect of DHC. royalsocietypublishing.org

Hydride Precipitation and Growth : Once the hydrogen concentration at the crack tip exceeds the terminal solid solubility, it precipitates as brittle hydride platelets. iaea.org These hydrides grow in a direction perpendicular to the principal tensile stress. nrc.gov

Hydride Fracture : When the precipitated hydride at the crack tip grows to a critical size, it fractures under the applied stress. iaea.orggruppofrattura.it

Crack Extension : The fracture of the brittle hydride results in an incremental extension of the main crack. The crack then arrests in the more ductile zirconium matrix. iaea.org

Repetition : This process repeats, leading to a step-wise crack propagation through the material. gruppofrattura.it The fracture surface often exhibits striations, with each striation corresponding to a single crack-growth step. iaea.org

The initiation of DHC is governed by a threshold stress intensity factor, denoted as KIH. iaea.orgnrc.gov For DHC to proceed, the stress intensity factor at the crack tip (KI) must be greater than KIH. nrc.gov The DHC crack growth rate is influenced by factors such as temperature, hydrogen concentration, and the crystallographic texture of the alloy. nrc.gov The rate is largely dependent on temperature, with an Arrhenius-type relationship observed. gruppofrattura.it

Determination of Critical Hydride Length and Thickness for DHC

For a crack to propagate via the DHC mechanism, the hydride formed at the crack tip must reach a critical size before it can fracture. iaea.orgnrc.gov This critical size is often discussed in terms of a critical length and thickness.

Critical Hydride Length : Experimental evidence supports the concept of a critical hydride length for DHC to occur. nrc.gov Direct observations have shown the presence of intact hydrides at a crack tip when the stress intensity factor is just below KIH. nrc.gov For Zr-2.5%Nb alloys, this critical length has been measured to be approximately 10–20 micrometers. nrc.gov Theoretical models suggest that as the applied stress intensity factor (KI) approaches the threshold (KIH), the critical hydride length required for fracture increases rapidly. ncsu.edu Conversely, when KI is below KIH, there is a maximum length to which the hydride can grow, and this length is insufficient to cause fracture. researchgate.net

Critical Hydride Thickness : The thickness of the hydride platelet also plays a role in the fracture process. Models for DHC initiation suggest that a higher KIH is expected for a thicker hydride platelet. gruppofrattura.it For Zr-2.5%Nb, the hydride width (thickness) associated with the critical length is about 2 micrometers. nrc.gov The thickness of a hydride rim in cladding has been shown to be a predominant factor in causing failure, with ductility varying widely for similar hydrogen concentrations but different hydride layer thicknesses. anl.gov

Critical Parameters for Delayed Hydride Cracking (DHC)
ParameterAlloyTypical ValueSignificance
Threshold Stress Intensity Factor (KIH)Zr-2.5%Nb, Zircaloy-2~3.26–4 MPa√m (for small cracks)Minimum stress intensity required for DHC initiation. nrc.gov
Critical Hydride LengthZr-2.5%Nb10–20 µmHydride must grow to this length before it fractures, causing crack extension. nrc.gov
GeneralIncreases as KI approaches KIH
Critical Hydride Thickness (Width)Zr-2.5%Nb~2 µmThicker hydrides may require a higher stress intensity factor for fracture. nrc.govgruppofrattura.it

Impact of Zirconium Hydrides on Plasticity and Strain Hardening

The presence of zirconium hydride precipitates within zirconium-based alloys significantly alters their mechanical response, particularly affecting plastic deformation and strain hardening mechanisms. These ceramic-like precipitates act as obstacles to dislocation motion, leading to complex interactions that govern the material's strength and ductility.

Interactions between Hydride Precipitates and Dislocations

The precipitation of zirconium hydrides from the zirconium matrix is accompanied by a significant volume increase, approximately 17.2% for δ-hydride and 12.3% for γ-hydride. nih.gov This large volumetric misfit generates substantial internal stresses and strains at the interface between the hydride precipitate and the matrix. royalsocietypublishing.orgresearchgate.net To accommodate these strains, the material responds by generating dislocations.

Key interactions include:

Misfit Dislocation Generation: To relieve the elastic distortion at the hydride-substrate interface, a network of misfit dislocations is formed. royalsocietypublishing.orgmatec-conferences.org These dislocations are crucial for maintaining a semi-coherent interface between the two phases. matec-conferences.org The density of dislocations within the this compound has been observed to be higher than in the surrounding zirconium matrix. royalsocietypublishing.org

Dislocation Emission during Growth: The growth of hydride precipitates is a dynamic process regulated by dislocation activity. xjtu.edu.cn The accumulation of tensile and shear stresses at the tip of a growing hydride can locally increase the solubility of hydrogen, thereby halting further precipitation. researchgate.netxjtu.edu.cn The emission, or "punching-out," of dislocations from the hydride tip relieves these stresses, which in turn reduces the local hydrogen solubility and allows the precipitation process to continue. researchgate.netxjtu.edu.cn This results in an intermittent growth pattern mediated by dislocation emission, creating complex dislocation networks, often described as having a "bird-nest" or "butterfly" shape, around the precipitates. researchgate.netxjtu.edu.cn

Obstruction of Dislocation Glide: Existing dislocations gliding through the zirconium matrix under an applied stress are impeded by the hard hydride precipitates. nih.gov This obstruction leads to dislocation pile-ups at the hydride-matrix interface, contributing significantly to the material's hardening. researchgate.net

Influence of Hydrides on Material Hardening and Localized Deformation

The presence of hydride precipitates generally leads to a significant increase in the hardness and strength of zirconium alloys but often at the cost of reduced ductility. This is a direct consequence of the interactions between dislocations and the hard, brittle hydride phase.

Under tensile loading, hydrides enhance the strain hardening process. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov This is attributed to the internal stresses that arise from the strain incompatibilities between the relatively soft, ductile zirconium matrix and the hard hydride phase. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov As the material is deformed, these internal stresses build up, requiring progressively higher external stress to continue the deformation.

The formation of hydrides is also associated with a transformation strain, which induces large rotation fields within the surrounding zirconium matrix. researchgate.net These rotation fields, which are most intense near the tips of the hydrides, correspond to the development of discrete fields of geometrically necessary dislocations. researchgate.net This phenomenon promotes localized deformation in these regions. researchgate.netresearchgate.net Studies on ultrafine-grained (UFG) Zr-1Nb alloy have shown that the presence of hydrogen as solid solution and hydride precipitates can increase the material's resistance to the localization of plastic deformation at a macro level. mdpi.com

Summary of Hydride Effects on Mechanical Properties
PropertyEffect of Hydride PrecipitationUnderlying Mechanism
Hardness/StrengthIncreaseObstruction of dislocation motion, internal stress fields from lattice misfit. nih.govroyalsocietypublishing.org
Strain Hardening RateIncreaseStrain incompatibility between ductile matrix and hard precipitates leading to internal stress buildup. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov
DuctilityDecreaseHydrides act as brittle phases and sites for crack initiation. royalsocietypublishing.org
Localized DeformationIncreaseHigh stress and strain concentration at hydride tips, formation of geometrically necessary dislocations. researchgate.net

Plastic Yielding Processes within Hydrides

While often considered brittle, especially at lower temperatures, zirconium hydrides can undergo plastic deformation under certain conditions, particularly at temperatures above 150°C. royalsocietypublishing.org The ability of hydrides to deform plastically is a critical factor in accommodating strain and mitigating embrittlement.

Different plastic yielding processes within hydrides have been identified, which serve to progressively reduce the strain incompatibilities between the hydride and the matrix. royalsocietypublishing.orgnih.gov Crystal plasticity models have been developed to study these phenomena, allowing for slip on the {111}⟨110⟩ slip system in the face-centered cubic (FCC) δ-hydride. researchgate.net Molecular dynamics simulations have further shown that dislocation pile-ups at the hydride-matrix interface can facilitate the penetration of dislocations into the hydride, leading to its plastic deformation. researchgate.net This plastic accommodation of strain by the hydrides themselves can partially reduce the deformation incompatibilities. royalsocietypublishing.org

Radiation Effects on Zirconium Hydrides

In a nuclear reactor environment, zirconium alloys are subjected to intense neutron irradiation, which creates a variety of material defects. The interaction between this radiation damage and the hydrogen/hydrides present in the material leads to complex phenomena that affect component integrity and lifespan.

Irradiation Growth and Dimensional Instability Phenomena

Irradiation growth is a stress-free, shape-changing phenomenon that occurs in zirconium alloys under neutron irradiation. antinternational.combme.hu It is a nearly constant-volume process where a component elongates in one crystallographic direction and contracts in others. bme.hu The presence of hydrogen and the subsequent precipitation of hydrides contribute significantly to this dimensional instability. antinternational.com

This contribution arises from two main factors:

Volume Mismatch: this compound has a volume that is about 16-17% larger than the zirconium metal it replaces. antinternational.combme.hu The precipitation of hydrides, therefore, directly causes a dimensional change. A hydrogen concentration of 1000 ppm can induce a length change of around 0.25% even in an unirradiated material. bme.hu

Influence on Irradiation Growth Mechanism: Hydrogen has been shown to increase the rate of irradiation growth. antinternational.com The precise mechanisms are complex, but it is understood that hydrogen and its precipitates interact with the radiation-induced defects (dislocation loops) that are responsible for the growth phenomenon. xjtu.edu.cn Differential growth, caused by gradients in neutron flux or hydrogen concentration, can lead to component bowing. antinternational.com

Radiation-Induced Defect Evolution and Accumulation

High-energy particle irradiation displaces atoms from their lattice sites, creating vacancy and self-interstitial atom (SIA) pairs. osti.gov These point defects can subsequently agglomerate into larger structures like dislocation loops and voids. osti.gov The presence of hydrogen significantly influences the evolution and accumulation of this radiation damage.

Key interactions between radiation-induced defects and hydrides include:

Defect Trapping of Hydrogen: Irradiation-induced defects, such as vacancies and dislocation loops, can act as trapping sites for hydrogen atoms. xjtu.edu.cnmdpi.com This trapping can delay hydride precipitation by effectively increasing the terminal solid solubility of hydrogen in the matrix. xjtu.edu.cnmdpi.com For instance, a single vacancy in α-Zr is predicted to be able to stably trap up to nine hydrogen atoms. xjtu.edu.cnmdpi.com

Influence on Defect Evolution: Conversely, hydrogen atoms affect the evolution of the defects themselves. Hydrogen can promote the formation of certain types of dislocation loops (specifically loops), which are a primary driver of irradiation growth, by altering the surface energy of crystal planes. xjtu.edu.cnmdpi.com

Changes in Hydride Microstructure: Irradiation significantly alters the microstructure of hydrides. It tends to promote the nucleation of a higher density of smaller hydrides, often around irradiation-induced dislocation loops. nih.govxjtu.edu.cn In some cases, unique circular-like hydrides have been observed to form around these loops under irradiation. nih.govxjtu.edu.cn

Summary of Radiation and Hydride Interactions
PhenomenonDescriptionKey Interaction
Hydrogen TrappingRadiation-induced defects (vacancies, loops) trap hydrogen atoms. xjtu.edu.cnmdpi.comIncreases effective hydrogen solubility, delays hydride precipitation. mdpi.com
Defect EvolutionHydrogen influences the formation and stability of dislocation loops. xjtu.edu.cnHydrogen can promote the formation of loops, which drive irradiation growth. xjtu.edu.cnmdpi.com
Hydride PrecipitationIrradiation promotes nucleation of finer, more numerous hydrides. nih.govxjtu.edu.cnDislocation loops act as preferential nucleation sites for hydrides. nih.gov
Hydride HardeningIrradiation-induced defects within the hydride phase increase its hardness. xjtu.edu.cnmdpi.comHardened hydrides can further embrittle the material. mdpi.com
Dimensional InstabilityCombined effect of volumetric expansion from hydrides and accelerated irradiation growth. antinternational.combme.huHydrogen increases the rate of irradiation growth. antinternational.com

Determination of Threshold Energy of Displacement in this compound

The threshold displacement energy (Ed) is a critical parameter in materials science, particularly for materials used in radiation environments. It represents the minimum kinetic energy that must be transferred to a lattice atom to permanently displace it from its site, creating a stable Frenkel pair (a vacancy-interstitial pair). researchgate.net This value is fundamental for predicting the extent of radiation damage, such as the number of defects produced, which in turn influences the material's properties and operational lifespan. researchgate.netiphy.ac.cniphy.ac.cn For this compound (ZrHx), which is utilized as a neutron moderator material in nuclear reactors, understanding its response to radiation is crucial. researchgate.netiphy.ac.cniphy.ac.cn

The determination of threshold displacement energy in this compound is complex and is approached primarily through computational modeling, as direct experimental measurement is challenging. The main computational methods employed are molecular dynamics (MD) and ab initio molecular dynamics (AIMD). researchgate.netiphy.ac.cniphy.ac.cn

Research Findings and Methodologies

Recent advanced research has focused on developing more accurate potential energy models for use in MD simulations to overcome the limitations of traditional empirical potentials. researchgate.net Empirical potentials often fail to accurately describe the transitional states that atoms pass through to become interstitials. researchgate.net While AIMD offers higher accuracy, its high computational cost limits its application to large-scale simulations. researchgate.netiphy.ac.cniphy.ac.cn

To bridge this gap, a deep-learning potential (DP) model has been developed for the ZrH₂ system. researchgate.netiphy.ac.cn This machine learning-based approach provides accuracy comparable to first-principles calculations but with significantly higher computational efficiency, making large-scale MD simulations feasible. researchgate.net By combining the DP model with the Ziegler–Biersack–Littmark (ZBL) potential, researchers can predict the threshold displacement energies for both zirconium (Zr) and hydrogen (H) atoms in epsilon-phase zirconium dihydride (ε-ZrH₂). researchgate.net

Molecular dynamics simulations are the primary tool for calculating the Ed surface, which shows how the displacement energy varies with the direction of the primary knock-on atom (PKA). Studies on other zirconium compounds and alloys provide context for the values expected in hydrides. For instance, MD simulations on alpha-zirconium (α-Zr) showed that the threshold displacement energy decreased from 43.7 eV to 39.2 eV under uniaxial strain and from 45.9 eV to 35.6 eV under hydrostatic strain as the strain varied from -2% (compression) to +2% (tension). bwise.kr For calculations involving zirconium alloys, a displacement energy of 40 eV is often specified for Zr in Monte Carlo simulations like SRIM (Stopping and Range of Ions in Matter). aip.organtinternational.com In some simulations for Zircaloy, a value of 25 eV has been used for Zr. psu.edu

For this compound specifically, initial values used in some displacement cross-section calculations were 40 eV for Zr and 10 eV for H. researchgate.net The development of new deep-learning potentials aims to provide more precise, direction-dependent values for Ed in ZrH₂. researchgate.netiphy.ac.cniphy.ac.cn These advanced simulations are crucial for accurately predicting the evolution of radiation defects in this compound components under operational conditions. researchgate.net

Interactive Data Table: Threshold Displacement Energy (Ed)

The table below summarizes various threshold displacement energy values for zirconium and its related materials as reported in different studies.

MaterialAtomEd (eV)Method/Context
This compound (ZrH₂)Zr40Value used for displacement cross-section calculations researchgate.net
This compound (ZrH₂)H10Value used for displacement cross-section calculations researchgate.net
α-ZirconiumZr43.7MD Simulation (Uniaxial Compression, -2%) bwise.kr
α-ZirconiumZr39.2MD Simulation (Uniaxial Tension, +2%) bwise.kr
α-ZirconiumZr45.9MD Simulation (Hydrostatic Compression, -2%) bwise.kr
α-ZirconiumZr35.6MD Simulation (Hydrostatic Tension, +2%) bwise.kr
ZirconiumZr~40Used for particle bombardment simulations antinternational.com
ZirconiumZr28Resistivity measurement (average value)
ZirconiumZr21HVEM measurement (minimum value)
Zr-2.5Nb AlloyZr40SRIM calculation aip.org
ZircaloyZr25SRIM calculation psu.edu

Research Frontiers and Future Directions in Zirconium Hydride Science

Exploration of Novel Zirconium Hydride Stoichiometries and Polymorphs

The zirconium-hydrogen system is known to form several distinct hydride phases, with ongoing research uncovering new stoichiometric possibilities and polymorphic structures. The established polymorphs include γ-ZrH, δ-ZrH₁.₅, and ε-ZrH₂. pnnl.govresearchgate.net More recently, the ζ-Zr₂H phase has been identified, although it is considered a thermodynamically metastable phase that quickly transforms into the more stable γ or δ hydrides. mdpi.com

First-principles calculations and advanced structure prediction methods are at the forefront of discovering novel hydrides. For instance, a new this compound with a P63/mmc structure for ZrH₃ has been predicted to be thermodynamically stable at ambient pressure and is notable for its predicted superconductivity with a critical temperature of 11.7 K. researchgate.net Another novel and dynamically stable Pm1 structure for ZrH₀.₅ has also been discovered through structure searches, while the previously reported P3m1 ζ-ZrH₀.₅ was found to be dynamically unstable. arxiv.org

The stability of these various phases is a key area of investigation. For example, it has been found that δ-ZrH₁.₅ is the most stable structure at high temperatures, while ZrH₂ is more stable at lower temperatures. arxiv.org The cooling process also plays a significant role, with slow cooling favoring the formation of δ-ZrH₁.₅ and rapid cooling promoting the formation of γ-ZrH. arxiv.org High-pressure synthesis techniques have also been employed to create novel hydrides, such as a hexagonal close-packed (hcp) ZrH₃ synthesized at 9 GPa, which exhibits superconductivity. icp.ac.ru

The following table summarizes some of the known and newly predicted this compound phases and their crystal structures.

PhaseStoichiometryCrystal SystemSpace GroupStability
ζ-hydrideZrH₀.₅TrigonalPm1Dynamically Stable (predicted)
γ-hydrideZrHFace-Centered Tetragonal (FCT)CccmMetastable
δ-hydrideZrH₁.₅Face-Centered Cubic (FCC)FmmStable at high temperature
ε-hydrideZrH₂Body-Centered Tetragonal (BCT)I4/mmmStable at low temperature
hcp-hydrideZrH₃Hexagonal Close-Packed (hcp)P63/mmcStable at high pressure

Strategies for Tailoring Hydride Microstructures for Specific Applications

The microstructure of zirconium hydrides, including the shape, distribution, and orientation of hydride particles, significantly influences the mechanical properties of zirconium alloys. psu.edu Consequently, a major research focus is on developing strategies to tailor these microstructures for specific applications, particularly to mitigate hydrogen embrittlement in nuclear reactor components.

One key strategy involves controlling the crystallographic texture of the zirconium alloy. The orientation relationship between the α-Zr matrix and the precipitated δ-ZrH₁.₆₆ is typically {0001}α || {111}δ and <110>α || <10>δ. inl.govresearchgate.net This relationship means that the texture of the α-Zr matrix dictates the texture of the δ-hydride, offering a pathway to control hydride distribution. mdpi.comresearchgate.net

The nature of grain boundaries also presents an opportunity for microstructural engineering. Studies have shown a clear preference for hydride formation at certain types of grain boundaries, with coincident site lattice boundaries being generally resistant to hydride formation. researchgate.net This suggests the possibility of designing zirconium microstructures with a higher fraction of these resistant boundaries to reduce the potential for hydride embrittlement. researchgate.net

Furthermore, thermal processing parameters, such as cooling rates, can be manipulated to influence hydride morphology. Slow cooling tends to produce δ-hydrides, while rapid cooling can result in the formation of γ-hydrides. researchgate.net The reorientation of hydrides from a circumferential to a radial direction under stress at elevated temperatures is another critical phenomenon that researchers aim to control to prevent cladding failure. psu.edu

Integration of Multi-scale Modeling with Advanced Experimental Techniques

To gain a deeper understanding of the complex processes governing hydride formation and behavior, researchers are increasingly integrating multi-scale modeling with advanced experimental characterization techniques. This synergistic approach allows for the validation of theoretical models and provides insights that are difficult to obtain through experimentation alone.

Phase-field modeling has become a powerful tool for simulating the evolution of hydride microstructures at the mesoscale. inl.govastm.org These models can account for various factors, including thermodynamics, kinetics, stress effects, and interactions with the polycrystalline matrix. psu.eduimperial.ac.uk For example, phase-field models have been used to investigate the morphology of single hydrides and to predict the formation of hydride networks in polycrystalline samples. inl.govresearchgate.net

These modeling efforts are complemented and validated by high-resolution experimental techniques. Transmission Electron Microscopy (TEM) and Electron Backscatter Diffraction (EBSD) are used to study the multi-scale structure of hydrides and determine their orientation relationship with the zirconium matrix at a high resolution. inl.gov In-situ experiments, such as those using synchrotron radiation, allow for the direct observation of hydride formation and phase transformations during processes like hydrogen charging. arxiv.org

The data obtained from these experiments, such as lattice parameters and elastic stiffness constants, serve as crucial inputs for density functional theory (DFT) calculations and other first-principles methods. diva-portal.orgarxiv.org This integration of modeling and experimentation provides a comprehensive framework for predicting and understanding hydride behavior. imperial.ac.uk

Understanding Complex Multi-Component this compound Systems (e.g., U-Zr-H)

While pure this compound is of fundamental interest, in many practical applications, it exists as part of a more complex, multi-component system. A prime example is the uranium-zirconium hydride (U-ZrHₓ) system, which has been used as nuclear fuel in TRIGA research reactors since the 1960s. inl.goviaea.org

In the U-Zr-H system, the material is typically a two-phase mixture of α-uranium and δ-zirconium hydride (ZrH₁.₆). researchgate.net The this compound acts as a moderator, effectively slowing down neutrons to increase the probability of fission, which allows for more compact reactor designs. inl.gov The presence of uranium influences the phase stability of the zirconium-hydrogen system. For instance, uranium significantly expands the range of the α-phase of zirconium. inl.gov

The distribution of phases within the U-ZrHₓ fuel is critical to its performance and safety. At high uranium concentrations (25-50 wt.%), the addition of hydrogen leads to a partitioning of the U-Zr alloy, resulting in multiphase regions containing uranium, zirconium, and various this compound phases. inl.gov The hydrogen-to-metal ratio (H/M) is a key parameter, with different reactor designs utilizing different ratios, leading to varying proportions of δ and ε-hydride phases. inl.gov Understanding the thermophysical properties and phase behavior of these complex systems under reactor operating conditions is essential for predicting fuel performance and ensuring inherent safety. inl.govresearchgate.net

Advanced Characterization under Extreme Environmental Conditions (e.g., Irradiation, High Pressure)

This compound in nuclear applications is subjected to extreme environments, including intense irradiation, high pressures, and high temperatures. Therefore, a significant area of research is dedicated to characterizing its behavior under these demanding conditions.

High-pressure studies have revealed the potential for synthesizing novel this compound phases with unique properties. For example, zirconium trihydride (ZrH₃) with a hexagonal close-packed (hcp) metal lattice was synthesized at a hydrogen pressure of 9 GPa and a temperature of 873 K. This hcp-ZrH₃ was found to be a superconductor with a transition temperature of 11.6 K. icp.ac.ru Such research opens up possibilities for new materials with advanced functionalities.

The behavior of hydrogen within zirconium alloys under conditions relevant to nuclear fuel storage is another critical area of investigation. Experiments are conducted under high-vacuum and high-temperature conditions to study the desorption of hydrogen from the material. mdpi.comresearchgate.net Understanding the rate of hydrogen degassing is crucial for assessing the long-term integrity of spent nuclear fuel cladding. researchgate.net

Furthermore, the effects of irradiation on the microstructure and mechanical properties of zirconium hydrides are of paramount importance. While direct experimental results on irradiated hydrides are challenging to obtain, computational studies are providing insights into how irradiation-induced defects interact with hydrides and influence fracture behavior. Machine learning approaches are also being developed to predict fracture nucleation in zirconium alloys with hydride populations, taking into account the complex interplay of microstructure and loading conditions. aip.org

Q & A

Q. What computational frameworks support the interpretation of this compound phase diagrams?

  • Methodological Answer : Use CALPHAD (CALculation of PHAse Diagrams) software with thermodynamic databases (e.g., TC-PRISMA) to model Zr-H phase equilibria. Validate predictions against in situ diffraction data and Gibbs free energy calculations from first principles. Incorporate hydrogen vacancy concentrations to explain non-stoichiometric phases .

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